Product packaging for 3-Hydroxyphenazepam(Cat. No.:CAS No. 70030-11-4)

3-Hydroxyphenazepam

Cat. No.: B147079
CAS No.: 70030-11-4
M. Wt: 365.61 g/mol
InChI Key: KRJKJUWAZOWXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

phenazepam active metabolite in rat & mouse urine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10BrClN2O2 B147079 3-Hydroxyphenazepam CAS No. 70030-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJKJUWAZOWXNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990281
Record name 3-Hydroxyphenazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70030-11-4
Record name 3-Hydroxyphenazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70030-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyphenazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070030114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyphenazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYPHENAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KJ8MP77JK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-Hydroxyphenazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyphenazepam, an active metabolite of the benzodiazepine phenazepam, exerts its primary pharmacological effects through the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission. This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with the GABA-A receptor complex. It includes available quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the key pathways and workflows to support further research and development.

Introduction

This compound is a benzodiazepine derivative and a significant active metabolite of phenazepam and the prodrug cinazepam.[1] Like other compounds in its class, it demonstrates hypnotic, sedative, anxiolytic, and anticonvulsant properties.[1] Its mechanism of action is centered on the positive allosteric modulation of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] Understanding the precise interactions and functional consequences of this modulation is critical for the development of novel therapeutics and for comprehending its pharmacological profile.

Primary Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary mechanism of action of this compound is its function as a positive allosteric modulator (PAM) of the GABA-A receptor.[1]

2.1. The GABA-A Receptor Complex

The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore. The endogenous ligand, GABA, binds at the interface between the α and β subunits, triggering a conformational change that opens the channel and allows the influx of Cl⁻ ions. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

2.2. Allosteric Modulation by this compound

This compound binds to a distinct site on the GABA-A receptor, known as the benzodiazepine (BZD) site, which is located at the interface between the α and γ subunits. It is important to note that this compound does not activate the receptor directly. Instead, its binding enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound. This potentiation of the GABAergic signal results in a greater influx of chloride ions and a more pronounced inhibitory effect, leading to the characteristic CNS depressant effects of benzodiazepines.

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_Channel Cl- Channel (Closed) Cl_Channel_Open Cl- Channel (Open) Cl_Channel->Cl_Channel_Open Gating Hyperpolarization Neuronal Hyperpolarization Cl_Channel_Open->Hyperpolarization Cl- Influx Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds to α/β interface BZD This compound BZD->GABA_A Binds to α/γ interface (BZD Site) BZD->Cl_Channel_Open Enhances GABA-induced channel opening frequency

Caption: Signaling pathway of this compound at the GABA-A receptor.

Secondary Mechanism of Action: Inhibition of GABA Transporters

In addition to its primary role as a GABA-A receptor PAM, there is evidence to suggest that this compound may also exert its effects through a secondary mechanism: the inhibition of GABA transporters. Studies using synaptosomes isolated from rat cortex have shown that this compound can decrease the uptake of GABA. By inhibiting GABA transporters, the concentration of GABA in the synaptic cleft is increased, leading to a prolonged activation of GABA-A receptors and further enhancement of inhibitory signaling.

Quantitative Pharmacological Data

CompoundAssay TypeParameterValue (nM)System
This compound Functional (GABA Response Potentiation)EC₅₀10.3Rat Cerebellar Slices
PhenazepamFunctional (GABA Response Potentiation)EC₅₀6.1Rat Cerebellar Slices

Note: The EC₅₀ value represents the concentration of the compound required to elicit 50% of its maximum effect in potentiating the GABA response. A lower EC₅₀ value indicates higher potency.

Detailed Experimental Protocols

The following protocols describe standard methodologies used to characterize the interaction of compounds like this compound with the GABA-A receptor.

5.1. Radioligand Competitive Binding Assay for Affinity (Ki) Determination

This assay determines the affinity of a test compound for the benzodiazepine binding site by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer, and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-Flumazenil, a BZD site antagonist), and varying concentrations of the unlabeled test compound (this compound).

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-radiolabeled BZD (e.g., 10 µM Diazepam) to saturate all specific binding sites.

    • Incubate the plate at a controlled temperature (e.g., 4°C or 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Separation & Quantification cluster_analysis Data Analysis Homogenize Homogenize Rat Cortex in Tris-HCl Buffer Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Centrifuge2 Centrifuge Supernatant (20,000 x g) Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend Final Pellet & Determine Protein Conc. Wash->Resuspend Combine Combine in 96-well Plate: - Membranes - [³H]-Flumazenil (Radioligand) - this compound (Competitor) Resuspend->Combine Incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) Combine->Incubate Filter Vacuum Filtration (GF/B filters) Incubate->Filter Wash_Filters Wash Filters with Ice-Cold Buffer Filter->Wash_Filters Count Liquid Scintillation Counting Wash_Filters->Count Calc_IC50 Determine IC₅₀ from Competition Curve Count->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki

Caption: Workflow for a radioligand competitive binding assay.

5.2. Whole-Cell Patch-Clamp Electrophysiology for Functional Potentiation

This technique directly measures the effect of a compound on the function of the GABA-A receptor by recording the ion currents flowing through the channel.

Methodology:

  • Cell Preparation:

    • Use primary cultured neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits.

    • Plate cells on coverslips for use in the recording chamber.

  • Recording Setup:

    • Place the coverslip in a recording chamber on the stage of a microscope and perfuse with an external solution (artificial cerebrospinal fluid - aCSF).

    • Prepare a glass micropipette (recording electrode) with a tip resistance of 3-6 MΩ and fill it with an internal solution containing ions that mimic the intracellular environment.

  • Whole-Cell Configuration:

    • Under visual guidance, carefully approach a target neuron with the recording electrode while applying slight positive pressure.

    • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance "giga-ohm" seal.

    • Apply brief, gentle suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior (whole-cell configuration).

  • Data Recording:

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Establish a baseline recording.

    • Apply a submaximal concentration of GABA (e.g., EC₁₀-EC₂₀) to the cell to elicit a control inward chloride current.

    • After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.

    • Record the potentiated inward currents.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.

    • Calculate the percentage potentiation for each concentration of the test compound relative to the control GABA response.

    • Plot the percentage potentiation against the log of the this compound concentration to generate a dose-response curve.

    • Determine the EC₅₀ value from this curve.

Patch_Clamp_Workflow cluster_setup Setup & Configuration cluster_recording Data Recording cluster_analysis Data Analysis Prep_Cells Prepare Cultured Neurons or Transfected HEK293 Cells Setup_Rig Place Cells in Recording Chamber with aCSF Perfusion Prep_Cells->Setup_Rig Approach_Cell Approach Target Cell with Recording Electrode Setup_Rig->Approach_Cell Form_Seal Form Giga-ohm Seal Approach_Cell->Form_Seal Go_Whole_Cell Rupture Membrane Patch (Whole-Cell Configuration) Form_Seal->Go_Whole_Cell Set_Voltage Voltage Clamp Cell at -60 mV Go_Whole_Cell->Set_Voltage Record_Baseline Record Baseline Current Set_Voltage->Record_Baseline Apply_GABA Apply GABA (EC₁₀-EC₂₀) Record Control Current Record_Baseline->Apply_GABA Washout1 Washout Apply_GABA->Washout1 Apply_Compound Co-apply GABA + this compound Record Potentiated Current Washout1->Apply_Compound Measure_Amplitudes Measure Peak Current Amplitudes (Control vs. Potentiated) Apply_Compound->Measure_Amplitudes Calc_Potentiation Calculate % Potentiation Measure_Amplitudes->Calc_Potentiation Plot_Curve Plot Dose-Response Curve Calc_Potentiation->Plot_Curve Determine_EC50 Determine EC₅₀ Plot_Curve->Determine_EC50

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound functions as a potent, positive allosteric modulator of the GABA-A receptor, which is the primary driver of its CNS depressant effects. Its mechanism involves enhancing the frequency of GABA-mediated chloride channel opening, leading to increased neuronal inhibition. A potential secondary mechanism involving the inhibition of GABA reuptake may also contribute to its overall pharmacological profile. The provided quantitative data and detailed experimental protocols offer a foundational guide for researchers and drug development professionals engaged in the study of this and other benzodiazepine compounds. Further research is warranted to elucidate its binding affinities at specific GABA-A receptor subtypes and to quantify its effects on GABA transporters, which will provide a more complete understanding of its nuanced mechanism of action.

References

The Pharmacokinetics of 3-Hydroxyphenazepam: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-Hydroxyphenazepam is a biologically active metabolite of the benzodiazepine phenazepam, and also the primary active metabolite of the prodrug cinazepam. It exhibits hypnotic, sedative, anxiolytic, and anticonvulsant properties, acting as a positive allosteric modulator at the GABA-A receptor. Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic applications and for interpreting toxicological findings. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound in various animal models, detailing experimental methodologies and presenting available quantitative data.

Quantitative Pharmacokinetic Data

The majority of pharmacokinetic data for this compound in animal models is derived from studies where the parent compound, phenazepam, was administered. Direct administration studies of this compound are less common. The following tables summarize the available quantitative data.

Table 1: Comparative Pharmacokinetics of this compound following Oral Administration of Phenazepam

Animal ModelAUC Ratio (3-OH-phenazepam/Phenazepam)Half-life of 3-OH-phenazepam vs. PhenazepamReference
Rat0.48Comparable[1]
Dog0.01Shorter[1]
Cat0.53Longer[1]

Data is derived from studies administering the parent drug, phenazepam. The AUC ratio reflects the relative systemic exposure of the metabolite compared to the parent compound.

Table 2: Pharmacokinetic Parameters of this compound in Mice

Administration RouteParameterValueMatrixReference
TransdermalBioavailability1.32 ± 0.12Plasma[2][3]
TransdermalBioavailability1.21 ± 0.10Brain
IntravenousElimination (80% of total radioactivity)~84 hours-
TransdermalElimination (80% of total radioactivity)~360 hours-

These studies utilized radiolabeled this compound.

Metabolic Pathway

Phenazepam is metabolized in the liver to its active metabolite, this compound. In silico and in vitro studies have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for this hydroxylation reaction.

Phenazepam Phenazepam Metabolite This compound Phenazepam->Metabolite Hydroxylation Enzyme CYP3A4 (Liver) Enzyme->Phenazepam cluster_PreStudy Pre-Study cluster_Study Study Conduct cluster_Analysis Analysis cluster_PostAnalysis Data Interpretation Protocol Protocol Design Acclimatization Animal Acclimatization Protocol->Acclimatization Dosing Drug Administration (e.g., Oral Gavage) Acclimatization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing SamplePrep Sample Preparation (Protein Precipitation/SPE) Processing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report Reporting PK_Calc->Report

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of 3-Hydroxyphenazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxyphenazepam, a potent psychoactive compound and a significant metabolite of the benzodiazepine phenazepam. The document details its chemical synthesis, physicochemical properties, mechanism of action, and analytical methodologies, serving as a core resource for professionals in pharmacology, toxicology, and drug development.

Introduction

This compound (7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a benzodiazepine derivative with pronounced hypnotic, sedative, anxiolytic, and anticonvulsant properties. It is recognized as a major active metabolite of phenazepam and the prodrug cinazepam.[1] Compared to its parent compound, phenazepam, this compound exhibits diminished myorelaxant effects but maintains comparable potency in its other central nervous system activities.[1] Its significance in research and forensic analysis is underscored by its pharmacological activity and its presence in biological samples following the administration of related benzodiazepines.[2]

Chemical Synthesis

The synthesis of this compound primarily involves the introduction of a hydroxyl group at the C3 position of the benzodiazepine ring system. While detailed, proprietary industrial protocols are not publicly available, established synthetic strategies from academic and patent literature point to two main approaches.

Direct Oxidation of Phenazepam

The most direct route is the aliphatic hydroxylation of the phenazepam precursor. This reaction typically employs strong oxidizing agents to introduce the hydroxyl group at the desired C3 position.

  • Precursor: Phenazepam (7-bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one)

  • Reaction Type: Oxidation (Hydroxylation)

  • Potential Reagents: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled reaction conditions.

The challenge in this approach lies in controlling the reaction to prevent over-oxidation and the formation of byproducts.

Synthesis via Acetoxylation and Saponification

An alternative and potentially more controlled method, developed for analogous 3-hydroxy-1,4-benzodiazepines like oxazepam and lorazepam, involves a two-step process. This strategy first introduces an acetoxy group at the C3 position, which is then hydrolyzed to the desired hydroxyl group.

  • Step 1: Acetoxylation: The phenazepam core is reacted in an iodine-catalyzed acetoxylation. This involves using an oxidant like potassium peroxydisulfate in the presence of potassium acetate to yield 3-acetoxyphenazepam.

  • Step 2: Saponification: The intermediate 3-acetoxy derivative is then selectively saponified (hydrolyzed under basic conditions) to yield the final this compound product.

This method has been shown to produce high-purity products for similar benzodiazepine structures and represents a viable synthetic pathway.

Chemical and Physical Properties

This compound is typically supplied as a white, solid powder for research purposes and should be stored at -20°C for long-term stability. Key quantitative properties are summarized below.

PropertyValue
IUPAC Name 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one
CAS Number 70030-11-4
Molecular Formula C₁₅H₁₀BrClN₂O₂
Molecular Weight 365.61 g/mol
Appearance White solid powder
Solubility DMSO: 10 mg/mLDMF: 15 mg/mLEthanol: 0.2 mg/mL
pKa (Predicted) 10.80 ± 0.70 (single value)1.25, 11.96 (dual values noted)
Boiling Point (Predicted) 544.5 ± 50.0 °C
Density (Predicted) 1.70 ± 0.1 g/cm³

Pharmacological Properties and Mechanism of Action

The pharmacological effects of this compound are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter system in the central nervous system.

GABA-A Receptor Modulation

Like other benzodiazepines, this compound does not directly activate the GABA-A receptor. Instead, it acts as a positive allosteric modulator by binding to a specific benzodiazepine site on the receptor complex. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This action produces the characteristic anxiolytic, sedative, and anticonvulsant effects of the compound. In vitro studies have determined its half-maximal effective concentration (EC₅₀) to be 10.3 nM, indicating high potency at the receptor site.

GABA Transporter Inhibition

Further research has shown that this compound can also influence GABAergic neurotransmission at the presynaptic level. It has been demonstrated to decrease the uptake of GABA by inhibiting its transporter protein. This action leads to a higher concentration of GABA in the synaptic cleft, further augmenting inhibitory signaling.

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_transporter GABA Transporter (GAT1) GABAA_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel Opens Chloride_Channel->Chloride_Channel GABA->GABA_transporter Reuptake GABA->GABAA_Receptor Binds Drug This compound Drug->GABA_transporter Inhibits Drug->GABAA_Receptor Positive Allosteric Modulation (EC50=10.3 nM)

Figure 1: Mechanism of action of this compound at the GABAergic synapse.

Analytical Methodology

The accurate quantification of this compound in biological matrices is critical for both clinical and forensic toxicology. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Representative Experimental Protocol: LC-MS/MS Quantification in Blood

The following protocol is adapted from a validated method for the determination of 13 designer benzodiazepines, including this compound, in postmortem blood.

5.1.1 Materials and Reagents

  • Reference Standards: this compound (1 mg/mL in acetonitrile), Diazepam-d5 (internal standard).

  • Solvents & Buffers: Acetonitrile (LC-MS grade), Formic acid, Sodium acetate buffer (100 mM, pH 4.5), Ethyl acetate, Ammonium hydroxide.

  • Extraction Columns: Solid Phase Extraction (SPE) C18 columns.

5.1.2 Sample Preparation (Solid Phase Extraction)

  • Pipette 0.5 mL of blood sample into a centrifuge tube.

  • Add the internal standard (e.g., Diazepam-d5).

  • Add 1.0 mL of sodium acetate buffer (100 mM, pH 4.5) and vortex for 30 seconds.

  • Centrifuge at 3,000 rpm for 10 minutes.

  • Condition the SPE column.

  • Load the supernatant onto the SPE column.

  • Wash the column sequentially with 3 mL of distilled water and 3 mL of 5% acetonitrile in sodium acetate buffer.

  • Dry the column thoroughly for 15 minutes under high pressure.

  • Elute the analytes with 2 mL of ethyl acetate:ammonium hydroxide (98:2).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 0.1 mL of the initial mobile phase for analysis.

5.1.3 LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.7 mL/min.

  • Gradient: A suitable gradient program to separate the analyte from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

5.1.4 Validation Parameters

  • Linear Range: 1–500 ng/mL.

  • Limit of Detection (LOD): 0.5 ng/mL.

  • Limit of Quantitation (LOQ): 1 ng/mL.

Analytical_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid Phase Extraction start Start: Blood Sample (0.5 mL) add_is 1. Add Internal Standard start->add_is sample_prep Sample Preparation extraction Solid Phase Extraction (SPE) analysis LC-MS/MS Analysis end End: Data Quantification analysis->end add_buffer 2. Add Buffer (pH 4.5) vortex 3. Vortex centrifuge 4. Centrifuge load 1. Load Supernatant centrifuge->load wash 2. Wash Column dry 3. Dry Column elute 4. Elute Analyte evap 5. Evaporate to Dryness reconstitute 6. Reconstitute reconstitute->analysis

Figure 2: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a pharmacologically important benzodiazepine, both as a designer drug and as an active metabolite of other therapeutic agents. Understanding its synthesis, chemical characteristics, and mechanism of action is crucial for its study and detection. The synthetic routes primarily rely on the functionalization of the phenazepam core, while its biological activity is centered on the potentiation of the GABA-A receptor. Robust and sensitive analytical methods, such as the LC-MS/MS protocol detailed herein, are essential for its accurate quantification in complex biological matrices, supporting ongoing research in pharmacology, drug metabolism, and forensic science.

References

In Vitro Metabolism of Phenazepam to 3-Hydroxyphenazepam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of phenazepam to its active metabolite, 3-hydroxyphenazepam. The document outlines the key enzymatic pathways, detailed experimental protocols for studying this biotransformation, and a summary of relevant quantitative data. This guide is intended to serve as a valuable resource for researchers in drug metabolism, pharmacology, and toxicology.

Introduction

Phenazepam, a benzodiazepine developed in the former Soviet Union, exerts its anxiolytic, sedative, and anticonvulsant effects through positive allosteric modulation of the GABA-A receptor.[1][2] Its metabolism is a critical determinant of its pharmacokinetic profile and duration of action. The primary metabolic pathway involves the hydroxylation of phenazepam to form this compound, a pharmacologically active metabolite.[1] Understanding the in vitro kinetics and the enzymes responsible for this conversion is essential for predicting drug-drug interactions, inter-individual variability in drug response, and the overall safety profile of phenazepam.

Metabolic Pathway

The conversion of phenazepam to this compound is primarily catalyzed by the Cytochrome P450 (CYP) enzyme system in the liver.[1] Specifically, in silico, in vitro, and in vivo studies have identified CYP3A4 as the principal isoenzyme responsible for this metabolic step.[3]

The metabolic reaction is an aromatic hydroxylation, a common phase I biotransformation for many benzodiazepines. This process introduces a hydroxyl group onto the phenazepam molecule, increasing its polarity and facilitating subsequent phase II conjugation reactions, such as glucuronidation, for eventual excretion.

Metabolic_Pathway Phenazepam Phenazepam This compound This compound Phenazepam->this compound Hydroxylation CYP3A4 CYP3A4 CYP3A4->Phenazepam catalyzes

Fig. 1: Metabolic conversion of Phenazepam.

Quantitative Data

While the role of CYP3A4 in phenazepam metabolism is well-established, specific enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the 3-hydroxylation of phenazepam are not extensively reported in the available literature. However, related pharmacodynamic data for phenazepam and its metabolite are available.

CompoundParameterValueNotes
PhenazepamEC506.1 nMPotentiation of GABA response in rat cerebellar slices.
This compoundEC5010.3 nMPotentiation of GABA response in rat cerebellar slices.
Diazepam (for comparison)EC5013.5 nMPotentiation of GABA response in rat cerebellar slices.

Table 1: Pharmacodynamic Potency of Phenazepam and this compound

Experimental Protocols

The following sections describe detailed methodologies for conducting in vitro metabolism studies of phenazepam using human liver microsomes (HLMs). These protocols are based on established general procedures for studying CYP-mediated metabolism.

Materials and Reagents
  • Test Compound: Phenazepam

  • Metabolite Standard: this compound

  • Enzyme Source: Pooled Human Liver Microsomes (HLMs)

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4)

  • Reaction Termination Solution: Acetonitrile or other suitable organic solvent.

  • Internal Standard (for analytical quantification): A structurally similar compound not present in the incubation mixture (e.g., diazepam-d5).

Incubation Procedure

The following protocol outlines a typical microsomal stability assay to determine the rate of phenazepam metabolism.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Phenazepam Stock Solution - HLM Suspension - NADPH Regenerating System - Phosphate Buffer pre_incubation Pre-incubate HLM and Phenazepam at 37°C prep_reagents->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction incubation Incubate at 37°C with shaking (Time points: 0, 5, 15, 30, 60 min) start_reaction->incubation terminate_reaction Terminate Reaction (e.g., add cold acetonitrile) incubation->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant lcms_analysis Analyze by LC-MS/MS extract_supernatant->lcms_analysis data_analysis Quantify Phenazepam and This compound lcms_analysis->data_analysis

Fig. 2: General workflow for in vitro metabolism assay.
  • Preparation of Reagents:

    • Prepare a stock solution of phenazepam in a suitable solvent (e.g., DMSO or acetonitrile).

    • Thaw pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system or NADPH solution in phosphate buffer.

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine phosphate buffer, the HLM suspension (a typical protein concentration is 0.5 mg/mL), and the phenazepam stock solution (a typical substrate concentration is 1-10 µM).

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) to monitor the progress of the reaction.

  • Termination of Reaction:

    • Terminate the reaction at each time point by adding a volume of cold acetonitrile (containing an internal standard for analytical quantification). This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of phenazepam and this compound in in vitro metabolism samples.

4.3.1. Sample Preparation for Analysis:

The supernatant from the incubation mixture can be directly injected into the LC-MS/MS system or may require further dilution or extraction depending on the concentration of the analytes and the sensitivity of the instrument.

4.3.2. Chromatographic Conditions (Example):

  • Column: A C18 or biphenyl reversed-phase column is suitable for the separation of these compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically used.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Column Temperature: Maintained at around 40°C.

4.3.3. Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for benzodiazepines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both phenazepam and this compound, as well as the internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Phenazepam350.8206.3, 104.4
This compoundTypically one mass unit higher than phenazepam due to hydroxylationFragment ions specific to the metabolite
Diazepam-d5 (IS)290.1198.3, 154.3

Table 2: Example MRM Transitions for LC-MS/MS Analysis (Note: The exact m/z values for this compound would need to be determined experimentally)

Conclusion

The in vitro metabolism of phenazepam to this compound is a critical biotransformation step mediated primarily by the CYP3A4 enzyme. This technical guide provides a framework for researchers to design and conduct in vitro studies to investigate this metabolic pathway. The detailed protocols for microsomal incubation and LC-MS/MS analysis offer a robust methodology for generating reliable data. While specific enzyme kinetic parameters for this reaction are not widely published, the provided information on experimental design and analytical methods will enable researchers to determine these values and further elucidate the metabolic profile of phenazepam. A thorough understanding of this metabolic pathway is crucial for the safe and effective use of phenazepam and for the development of new chemical entities within the benzodiazepine class.

References

The Metabolic Journey of Cinazepam: A Technical Guide to its Active Metabolite, 3-Hydroxyphenazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 26, 2025

Abstract

Cinazepam, an atypical benzodiazepine derivative, functions as a prodrug, undergoing metabolic transformation to its primary active metabolite, 3-hydroxyphenazepam. This technical guide provides an in-depth examination of this metabolic pathway, consolidating available pharmacokinetic data, detailing experimental methodologies for its study, and illustrating the underlying molecular and procedural workflows. This compound is a positive allosteric modulator of the GABA-A receptor, and understanding its formation and activity is critical for the clinical application and further development of cinazepam and related compounds.

Introduction

Cinazepam (brand name Levana) is a benzodiazepine derivative noted for its hypnotic, sedative, and anxiolytic properties with minimal myorelaxant side effects.[1] Unlike many traditional benzodiazepines, cinazepam is considered a prodrug.[1] It exerts its primary pharmacological effects after being metabolized in the body into this compound, an active compound that is also a metabolite of phenazepam.[2][3] This metabolite is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2] This guide delineates the metabolic conversion of cinazepam, presents key pharmacokinetic data, outlines detailed experimental protocols for analysis, and provides visual diagrams of the core processes.

The Metabolic Pathway: From Prodrug to Active Modulator

Cinazepam is rapidly metabolized following administration, with its primary biotransformation being the hydrolysis of its succinate ester group, followed by hydroxylation to form this compound. This conversion is crucial, as cinazepam itself has a significantly lower affinity for the benzodiazepine receptor site compared to its metabolite.

Metabolic Conversion of Cinazepam Cinazepam Cinazepam (Prodrug) Metabolite This compound (Active Metabolite) Cinazepam->Metabolite Metabolic Hydrolysis & Hydroxylation Enzymes Hepatic Enzymes (e.g., CYP450 family) Enzymes->Cinazepam

Figure 1: Metabolic Conversion of Cinazepam

Pharmacokinetic Profile

The pharmacokinetics of cinazepam are characterized by its rapid conversion and subsequent elimination. While comprehensive comparative data for both compounds following cinazepam administration in humans is limited, studies in animal models provide key insights into the elimination process.

A study on the elimination kinetics of ¹⁴C-labeled cinazepam in mice revealed that the drug and its metabolites are almost entirely (>90%) eliminated via urine and feces over a period of 5-10 days, indicating no significant accumulation. The kinetic parameters for excretion were not significantly different between single and multiple-dose regimens.

ParameterRoute of EliminationValue (in mice)Citation
Elimination Half-life (t½) Renal (Urine)15 - 17 hours
Total Elimination Urine and Feces> 90% over 5-10 days

Note: The reported half-life represents the elimination of total radioactivity from ¹⁴C-cinazepam and its metabolites, not exclusively this compound.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, acts as a positive allosteric modulator (PAM) of the GABA-A receptor. It does not activate the receptor directly but binds to a distinct allosteric site (the benzodiazepine site) on the receptor complex. This binding event induces a conformational change that increases the affinity of the receptor for its endogenous ligand, GABA. The enhanced GABA binding leads to an increased frequency of chloride (Cl⁻) channel opening, resulting in a greater influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus potentiating the inhibitory effect of GABA. This compound has been shown to have an EC₅₀ value of 10.3 nM for the benzodiazepine site of the GABA-A receptor.

Mechanism of this compound at the GABA-A Receptor cluster_receptor GABA-A Receptor Complex (in Neuronal Membrane) GABA_Site GABA Binding Site Ion_Channel Cl⁻ Channel (Closed) GABA_Site->Ion_Channel Increases frequency of channel opening BZD_Site Benzodiazepine Binding Site BZD_Site->Ion_Channel Increases frequency of channel opening Chloride Ion_Channel->Chloride Increased Influx Metabolite This compound Metabolite->BZD_Site Binds to allosteric site GABA GABA GABA->GABA_Site Binds to orthosteric site Effect Neuronal Hyperpolarization (Inhibitory Effect) Chloride->Effect Leads to

Figure 2: Mechanism of this compound at the GABA-A Receptor

Experimental Protocols

The study of cinazepam metabolism relies on established in vitro and analytical methodologies. The following sections provide detailed, synthesized protocols based on standard practices for benzodiazepine metabolism studies.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol is designed to simulate the Phase I metabolism of cinazepam in the liver.

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.4).

      • Pooled Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL.

      • Cinazepam (dissolved in a minimal volume of a suitable solvent like acetonitrile or DMSO, final solvent concentration <0.5%) at various concentrations (e.g., 1-100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride). The final volume should be 200 µL.

    • Control incubations should be performed in parallel: one without the NADPH-regenerating system (to assess non-enzymatic degradation) and one without the substrate (cinazepam) to serve as a background control.

  • Incubation:

    • Incubate the reaction tubes at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., diazepam-d5).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Sample Processing:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the analytical method for detecting and quantifying cinazepam and its metabolite, this compound, from the in vitro assay.

  • Chromatographic Conditions:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient starting from 10% B to 90% B over 5 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for cinazepam, this compound, and the internal standard.

      • Example (hypothetical transitions, must be determined empirically):

        • Cinazepam: m/z 465.0 -> 365.0

        • This compound: m/z 365.0 -> 284.0

        • Diazepam-d5 (IS): m/z 290.1 -> 198.1

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations for both cinazepam and this compound.

    • Quantify the analytes in the experimental samples by integrating the peak areas from the MRM chromatograms and comparing the analyte/internal standard peak area ratios to the calibration curve.

Workflow for In Vitro Drug Metabolism Analysis cluster_invitro In Vitro Metabolism (Protocol 1) cluster_analysis Analytical Quantification (Protocol 2) prep 1. Prepare Incubation Mixture (HLMs, Buffer, Cinazepam) init 2. Initiate Reaction (Add NADPH, 37°C) prep->init incub 3. Incubate (Time Course: 0-60 min) init->incub term 4. Terminate Reaction (Ice-cold Acetonitrile + IS) incub->term proc 5. Process Sample (Vortex, Centrifuge) term->proc supernatant Supernatant proc->supernatant Collect Supernatant lcms 6. LC-MS/MS Analysis (Separation & Detection) supernatant->lcms Inject into LC-MS/MS data 7. Data Processing (Peak Integration, Calibration) lcms->data quant 8. Quantification (Metabolite Formation Rate) data->quant

Figure 3: Workflow for In Vitro Drug Metabolism Analysis

Conclusion

Cinazepam serves as a classic example of a prodrug strategy, where the parent compound is rapidly converted to its more pharmacologically potent metabolite, this compound. The therapeutic effects of cinazepam are therefore attributable to the actions of this compound as a positive allosteric modulator at the GABA-A receptor. For professionals in drug development and research, understanding the kinetics of this conversion and the methodologies to study it is paramount. The protocols and data presented herein provide a foundational guide for the investigation of cinazepam's metabolic profile and the characterization of its active metabolite, facilitating further research into its clinical efficacy and safety.

References

The Discovery and Development of 3-Hydroxyphenazepam: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Benzodiazepine Metabolite for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyphenazepam, an active metabolite of the potent benzodiazepine phenazepam and the prodrug cinazepam, has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound. It details its synthesis, mechanism of action as a positive allosteric modulator of the GABA-A receptor, and its pharmacological profile, which includes hypnotic, sedative, anxiolytic, and anticonvulsant properties with notably diminished myorelaxant effects compared to its parent compound. This document consolidates key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its metabolic pathways and mechanism of action to serve as a vital resource for professionals in pharmacology and drug development.

Introduction and Historical Context

The story of this compound is intrinsically linked to the development of its parent compound, phenazepam. Phenazepam (7-bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one) was first synthesized in the Soviet Union in 1975 as part of a research program to develop novel psychotropic drugs.[1][2] It quickly became a widely used anxiolytic, anticonvulsant, and sedative-hypnotic in Russia and other Commonwealth of Independent States (CIS) countries.[3]

Subsequent metabolic studies of phenazepam revealed the formation of an active metabolite, this compound.[4][5] This discovery was significant as the metabolite itself exhibited a distinct pharmacological profile. It was found to be an active metabolite of the benzodiazepine prodrug cinazepam as well. The primary route of its formation in the body is through the hepatic cytochrome P450 (CYP)-mediated hydroxylation of phenazepam. While phenazepam is metabolized to this compound, the detection of this metabolite can vary depending on the species and the biological matrix being analyzed.

Synthesis of this compound

The primary method for the chemical synthesis of this compound involves the introduction of a hydroxyl group at the 3-position of the phenazepam molecule. This is typically achieved through an oxidation reaction.

A general synthetic approach can be adapted from the synthesis of other 3-hydroxy-1,4-benzodiazepines. One such method involves the acetoxylation of the 3-position of the benzodiazepine ring, followed by hydrolysis to yield the 3-hydroxy derivative.

Experimental Protocol: Synthesis of a 3-Hydroxy-1,4-Benzodiazepine Derivative (General Method)

  • Step 1: Acetoxylation. A suspension of the parent 1,4-benzodiazepin-2-one in a suitable solvent is treated with an acetoxylating agent.

  • Step 2: Hydrolysis. The resulting 3-acetoxy-1,4-benzodiazepin-2-one is then subjected to hydrolysis, for example, by stirring with a mild base such as aqueous sodium bicarbonate in ethanol at room temperature.

  • Step 3: Purification. The crude product is collected by filtration, washed, and recrystallized from an appropriate solvent like ethanol to yield the pure 3-hydroxy-1,4-benzodiazepin-2-one.

Note: This is a generalized protocol and specific reaction conditions, such as the choice of oxidizing agent and solvent, would need to be optimized for the synthesis of this compound.

Pharmacodynamics and Mechanism of Action

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that, upon binding of the inhibitory neurotransmitter GABA, open to allow the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound binds to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the effect of GABA by increasing the frequency of channel opening, leading to an amplified inhibitory signal. This enhanced GABAergic inhibition is the basis for the sedative, hypnotic, anxiolytic, and anticonvulsant effects of this compound. It has been reported to have an EC50 value of 10.3 nM for its modulatory effect on the GABA-A receptor.

A notable characteristic of this compound is its diminished myorelaxant properties compared to phenazepam, while maintaining comparable anxiolytic and sedative efficacy.

GABAA_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release into Synaptic Cleft GABAA_R GABAA Receptor GABA->GABAA_R Binds to GABA Site Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel Opens Channel BZD_site Benzodiazepine Site BZD_site->GABAA_R Enhances GABA Affinity Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effects Anxiolytic, Sedative, Anticonvulsant Effects Reduced_Excitability->Therapeutic_Effects Hydroxyphenazepam This compound Hydroxyphenazepam->BZD_site Binds to Allosteric Site

Caption: GABAA Receptor Signaling Pathway Modulation.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated, particularly in animal models. Studies have revealed a biphasic kinetic distribution of the drug in the body following intravenous and transdermal administration in mice. The metabolite has been identified in the blood of cats and rats following the administration of phenazepam.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationCmaxTmaxHalf-life (t1/2)BioavailabilityReference
MiceIntravenous----
MiceTransdermal---1.21 ± 0.10 (brain)
Rat(as metabolite of phenazepam)----
Cat(as metabolite of phenazepam)----

Preclinical Studies and Experimental Protocols

The pharmacological effects of this compound have been characterized in several preclinical models. These studies have been crucial in elucidating its anxiolytic, sedative, and anticonvulsant properties.

Anxiolytic Activity: The Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure: The animal is placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.

  • Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms.

EPM_Workflow start Start drug_admin Administer this compound or Vehicle start->drug_admin acclimatize Acclimatization Period drug_admin->acclimatize place_on_maze Place Animal on Center of EPM acclimatize->place_on_maze explore Allow 5 min Exploration place_on_maze->explore record Record Time and Entries in Open/Closed Arms explore->record analyze Analyze Data record->analyze end End analyze->end

Caption: Elevated Plus Maze Experimental Workflow.

Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Test

The pentylenetetrazol (PTZ)-induced seizure model is a common method for evaluating the anticonvulsant efficacy of new chemical entities. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.

Experimental Protocol: PTZ-Induced Seizure Test

  • Drug Administration: The test compound (this compound) or vehicle is administered to the animals.

  • PTZ Injection: After a predetermined time, a convulsant dose of PTZ is injected (typically intraperitoneally).

  • Observation: The animals are observed for the onset and severity of seizures (e.g., latency to first myoclonic jerk, incidence of generalized clonic seizures).

  • Interpretation: Anticonvulsant compounds delay the onset of seizures and/or reduce their severity and incidence.

In Vitro Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Experimental Protocol: GABA-A Receptor Binding Assay

  • Membrane Preparation: Brain tissue (e.g., cortex) is homogenized and centrifuged to isolate cell membranes containing GABA-A receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-flunitrazepam) and varying concentrations of the test compound (this compound).

  • Separation: Bound and unbound radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC50) of the test compound, which can then be converted to the inhibition constant (Ki) to determine its binding affinity.

Binding_Assay_Workflow start Start prep_membranes Prepare Brain Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and this compound prep_membranes->incubate filter Separate Bound and Unbound Ligand incubate->filter quantify Quantify Radioactivity filter->quantify calculate Calculate IC50 and Ki quantify->calculate end End calculate->end

Caption: Radioligand Binding Assay Workflow.

Logical Relationships

The development and understanding of this compound are based on its relationship with its parent compounds and its mechanism of action.

Logical_Relationships cluster_0 Precursors cluster_1 Active Metabolite cluster_2 Mechanism of Action Phenazepam Phenazepam Hydroxyphenazepam This compound Phenazepam->Hydroxyphenazepam Metabolism (Hydroxylation) Cinazepam Cinazepam (Prodrug) Cinazepam->Hydroxyphenazepam Metabolism GABAA_R GABAA Receptor Modulation Hydroxyphenazepam->GABAA_R Acts on Pharmacological_Effects Pharmacological Effects (Anxiolytic, Sedative, etc.) GABAA_R->Pharmacological_Effects Leads to

Caption: Relationships of this compound.

Conclusion

This compound stands as a significant benzodiazepine, not only as an active metabolite of the widely used phenazepam but also for its unique pharmacological profile. Its development and study have contributed to a deeper understanding of the structure-activity relationships of benzodiazepines and the nuances of GABA-A receptor modulation. This technical guide provides a foundational resource for researchers and drug development professionals, consolidating key information on its history, synthesis, and pharmacology. Further research, particularly in elucidating specific pharmacokinetic parameters and binding affinities for various GABA-A receptor subtypes, will be crucial in fully characterizing this compound and its potential therapeutic applications.

References

Preclinical Toxicological Profile of 3-Hydroxyphenazepam: A Review of Available Data and Existing Gaps

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as an in-depth technical guide based on currently available preclinical data. A significant finding of this review is the notable scarcity of dedicated toxicological studies on 3-Hydroxyphenazepam. The physiological and toxicological properties of this compound are largely unknown[1][2][3]. Consequently, this whitepaper synthesizes the limited existing information, including data on its parent compound, phenazepam, to provide a preliminary understanding and to highlight critical areas for future research.

Introduction

This compound is an active metabolite of the benzodiazepine phenazepam and the prodrug cinazepam[4][5]. Like other benzodiazepines, it is recognized for its hypnotic, sedative, anxiolytic, and anticonvulsant properties. Despite its availability as a designer drug and its role as a metabolite of a prescribed medication in some countries, a comprehensive preclinical toxicological profile of this compound is not publicly available. This guide aims to collate and present the existing preclinical data to inform the scientific community.

Pharmacological Profile

This compound's primary mechanism of action is as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor. This modulation enhances the effect of the inhibitory neurotransmitter GABA, leading to central nervous system depression.

Quantitative Pharmacological Data
ParameterValueSpecies/SystemReference
EC50 (GABAA Receptor) 10.3 nMIn vitro
Comparative Myorelaxant Properties Diminished relative to phenazepamIn vivo (animal models)
Comparative Anxiolytic and Sedative Efficacy Equivalent to phenazepamIn vivo (animal models)

Preclinical Pharmacokinetics

Significant species-specific differences exist in the metabolism of phenazepam to this compound. These differences are crucial for the interpretation of preclinical data and its extrapolation to humans.

Interspecies Metabolic Variation
SpeciesDetection of this compound after Phenazepam AdministrationReference
Cats, Rats, Dogs Detected shortly after oral administration
Humans Not detected in appreciable amounts in blood
Bioavailability in Animal Models

A study in mice determined the bioavailability of transdermally administered this compound.

TissueBioavailabilityAnimal ModelReference
Plasma 1.32 ± 0.12Mice
Brain 1.21 ± 0.10Mice

Toxicological Data (Inferred from Parent Compound, Phenazepam)

Due to the lack of direct toxicological studies on this compound, data from its parent compound, phenazepam, is presented here to provide a preliminary indication of potential toxicological endpoints. It is crucial to note that the toxicological profile of a metabolite can differ significantly from its parent compound.

Chronic Toxicity of Phenazepam

A study on the chronic toxicity of phenazepam administered orally to several animal species did not find significant adverse effects on several parameters.

SpeciesDosageDurationFindingsReference
White Rats, Guinea Pigs, Dogs 5 and 50 mg/kg1, 3, and 6 monthsNo decrease in weight gain, no adverse effects on blood, no local irritating action. Histopathological changes in some internal organs were noted as "irreversible".
Reproductive and Developmental Toxicity of Phenazepam

The same study also investigated the embryotoxic and teratogenic potential of phenazepam.

SpeciesDosageAdministration PeriodFindingsReference
Rats 100 mg/kg (oral)Varying periods of pregnancyNo embryotoxic or teratogenic action

Genotoxicity and Carcinogenicity

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available in the public domain. Below are generalized methodologies for key experiments that would be necessary to establish a comprehensive toxicological profile.

Acute Oral Toxicity Study (General Protocol based on OECD Guideline 425)
  • Test Animals: Female rats or mice are typically used.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A minimum of 5 days for acclimatization is required.

  • Dose Administration: A single oral dose of the test substance is administered using a gavage needle. The starting dose is selected based on available data, and subsequent doses are adjusted based on the outcome of the previous animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

In Vitro GABAA Receptor Binding Assay (Generalized Protocol)
  • Tissue Preparation: Membranes are prepared from the cerebral cortex of rats.

  • Radioligand Binding: The assay measures the displacement of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) from the GABAA receptor by the test compound (this compound).

  • Incubation: The membrane preparation, radioligand, and varying concentrations of the test compound are incubated.

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the EC50.

Visualizations

Metabolic Pathway of Phenazepam

Metabolic_Pathway Phenazepam Phenazepam Metabolite This compound Phenazepam->Metabolite Hydroxylation (CYP450 enzymes) Conjugate Glucuronide Conjugate Metabolite->Conjugate Glucuronidation

Caption: Metabolic conversion of Phenazepam to this compound.

General Workflow for a Preclinical Toxicity Study

Toxicity_Workflow cluster_planning Phase 1: Planning & Design cluster_invivo Phase 2: In-life Phase cluster_postlife Phase 3: Post-life & Analysis A Literature Review & Dose Range Finding B Protocol Development (e.g., OECD guidelines) A->B C Animal Acclimatization D Dose Administration (e.g., oral gavage) C->D E Clinical Observations & Body Weight D->E F Sample Collection (Blood, Urine) E->F I Clinical Pathology (Hematology, Biochemistry) F->I G Necropsy & Organ Weight H Histopathology G->H J Data Analysis & Reporting H->J I->J

Caption: A generalized workflow for conducting a preclinical toxicity study.

Conclusion and Future Directions

The available preclinical data on this compound is insufficient to perform a comprehensive toxicological risk assessment. While its pharmacological activity at the GABAA receptor is established, there is a critical lack of data regarding its acute, subchronic, and chronic toxicity, as well as its genotoxic and carcinogenic potential. The marked species differences in metabolism further complicate the extrapolation of data from the parent compound, phenazepam.

To ensure public health and safety, particularly given its status as a designer drug, dedicated preclinical toxicological studies on this compound are urgently needed. These studies should be conducted in accordance with international guidelines (e.g., OECD) and should include a full battery of tests to characterize its safety profile. Future research should focus on:

  • Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent species.

  • A full panel of genotoxicity assays (e.g., Ames test, in vitro and in vivo micronucleus tests).

  • Carcinogenicity bioassays .

  • Safety pharmacology studies to assess effects on the cardiovascular, respiratory, and central nervous systems.

  • Reproductive and developmental toxicity studies .

A thorough understanding of the toxicological profile of this compound is essential for regulatory bodies, healthcare professionals, and the scientific community to address the potential risks associated with its use.

References

In-Depth Technical Guide: 3-Hydroxyphenazepam's Modulation of GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the modulatory effects of 3-hydroxyphenazepam on the γ-aminobutyric acid type A (GABA-A) receptor. This compound, an active metabolite of the benzodiazepines phenazepam and cinazepam, functions as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA in the central nervous system.[1][2] This document collates available quantitative data on its functional potency, details the experimental methodologies for its characterization, and visualizes the key signaling pathways and experimental workflows. While direct binding affinity data (Ki or IC50) remains to be fully elucidated in publicly accessible literature, this guide presents the current understanding of this compound's interaction with GABA-A receptors, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound is a benzodiazepine derivative that exhibits hypnotic, sedative, anxiolytic, and anticonvulsant properties.[1] As the active metabolite of phenazepam and the prodrug cinazepam, its pharmacological activity is of significant interest.[1] Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the mammalian brain.[1] This modulation enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing neuronal excitability. This guide delves into the specifics of this modulation, presenting the available quantitative data and the experimental context for its determination.

Quantitative Data Presentation

Table 1: Functional Potency of this compound and Parent Compound
CompoundAssay TypeCell TypeParameterValue (nM)Reference
This compound Whole-cell patch clampRat Purkinje neuronsEC5010.3 ± 1.4
PhenazepamWhole-cell patch clampRat Purkinje neuronsEC506.1 ± 0.8

EC50 represents the concentration required to elicit 50% of the maximal potentiation of GABA-activated currents.

Table 2: Comparative Presynaptic Effects of this compound and Cinazepam
EffectThis compoundCinazepamReference
Synaptosomal [3H]GABA UptakeDecreasedFacilitated
Ambient [3H]GABA LevelNo changeDecreased
Transporter-mediated [3H]GABA ReleaseNo changeDecreased
Synaptosomal Plasma Membrane PotentialDepolarization (opposite effect to cinazepam)Hyperpolarization
Synaptic Vesicle AcidificationDecreased (opposite effect to cinazepam)Increased

Experimental Protocols

The characterization of this compound's effects on GABA-A receptors involves standard pharmacological and electrophysiological techniques.

Radioligand Binding Assay (General Protocol)

While specific data for this compound is pending, a typical competitive binding assay to determine the Ki value at the benzodiazepine site of the GABA-A receptor would be performed as follows:

  • Membrane Preparation: Synaptosomal membranes are prepared from rodent cerebral cortex. The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction. The pellet is washed multiple times to remove endogenous GABA and other interfering substances.

  • Incubation: The prepared membranes are incubated with a specific radioligand for the benzodiazepine site (e.g., [3H]-flunitrazepam) at a constant concentration.

  • Competition: A range of concentrations of the unlabeled test compound (this compound) is added to the incubation mixture.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional modulation of GABA-A receptor currents by this compound.

  • Cell Preparation: Acutely dissociated neurons (e.g., rat Purkinje neurons) or cell lines heterologously expressing specific GABA-A receptor subtypes are used.

  • Recording: The whole-cell configuration of the patch-clamp technique is established to record ion currents across the cell membrane. The cell is voltage-clamped at a holding potential of -60 mV.

  • Drug Application: A low concentration of GABA (typically the EC10-EC20) is applied to the cell to elicit a baseline current. Subsequently, GABA is co-applied with varying concentrations of this compound.

  • Data Acquisition: The potentiation of the GABA-induced current by this compound is measured as the increase in current amplitude.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the this compound concentration. The EC50 value and the maximum potentiation are determined by fitting the data to a sigmoidal function.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

GABA_A_Modulation cluster_receptor GABA-A Receptor cluster_effects Cellular Effects GABA_R GABA-A Receptor Pentameric Ligand-Gated Ion Channel α β γ Cl_Influx Increased Cl- Influx GABA_R->Cl_Influx Channel Opening GABA GABA GABA->GABA_R:beta Binds to α/β interface HP This compound HP->GABA_R:gamma Positive Allosteric Modulator (Binds to α/γ interface) Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Radioligand_Binding_Workflow A 1. Prepare Synaptosomal Membranes B 2. Incubate Membranes with [3H]-Flunitrazepam (Radioligand) A->B C 3. Add Varying Concentrations of This compound (Competitor) B->C D 4. Separate Bound and Free Ligand (Rapid Filtration) C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Determine IC50 and Calculate Ki E->F Patch_Clamp_Workflow A 1. Prepare Neurons or Transfected Cells B 2. Establish Whole-Cell Patch-Clamp Configuration A->B C 3. Apply GABA (EC10-EC20) to Elicit Baseline Current B->C D 4. Co-apply GABA with Varying Concentrations of this compound C->D E 5. Measure Potentiation of GABA-induced Current D->E F 6. Generate Concentration-Response Curve and Determine EC50 E->F

References

Methodological & Application

Application Note: Quantification of 3-Hydroxyphenazepam in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyphenazepam is the primary active metabolite of phenazepam, a potent benzodiazepine.[1] The long half-life of phenazepam and its metabolite necessitates a sensitive and reliable analytical method for its detection in urine for both clinical toxicology and forensic investigations.[1] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in human urine. The protocol employs enzymatic hydrolysis to measure the total concentration of the analyte, followed by solid-phase extraction (SPE) for sample cleanup and concentration. This method provides the high sensitivity and specificity required for definitive quantification.[2]

Experimental Protocol

Materials and Reagents
  • Standards: this compound certified reference material, Diazepam-d5 (Internal Standard).

  • Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Reagent-grade water.

  • Reagents: Ammonium Acetate, Phosphoric Acid, Ammonia Solution, β-glucuronidase (from E. coli or P. vulgate).

  • Consumables: Solid-Phase Extraction (SPE) cartridges or plates (e.g., Oasis MCX µElution), collection plates, autosampler vials.

Sample Preparation

The sample preparation workflow involves enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction to remove matrix interferences.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis s0 200 µL Urine Sample s1 Spike with Internal Standard (e.g., Diazepam-d5) s0->s1 s2 Add 200 µL Ammonium Acetate Buffer with β-glucuronidase s1->s2 s3 Incubate at 50-60°C for 1-3 hours s2->s3 s4 Quench with 200 µL 4% H3PO4 s3->s4 spe1 Load Pretreated Sample onto SPE Plate s4->spe1 spe2 Wash 1: 200 µL 0.02 N HCl spe1->spe2 spe3 Wash 2: 200 µL 20% Methanol spe2->spe3 spe4 Dry Sorbent under Vacuum spe3->spe4 spe5 Elute with 2 x 25 µL 60:40 ACN:MeOH with 5% Ammonia spe4->spe5 a1 Dilute Eluate with 100 µL 2% ACN/1% Formic Acid spe5->a1 a2 Inject into LC-MS/MS System a1->a2 a3 Data Acquisition & Processing a2->a3

Caption: Experimental workflow for this compound quantification in urine.

Protocol Steps:

  • Sample Pre-treatment: To a 200 µL aliquot of urine, add 20 µL of the internal standard working solution (e.g., Diazepam-d5 at 250 ng/mL).

  • Enzymatic Hydrolysis: Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase. Vortex and incubate the mixture at 50°C for 1 hour. Some protocols may require incubation up to 3 hours at 45°C.

  • Hydrolysis Quenching: After incubation, add 200 µL of 4% phosphoric acid to stop the enzymatic reaction.

  • Solid-Phase Extraction (SPE):

    • Loading: Load the entire pre-treated sample onto a conditioned SPE plate/cartridge (e.g., Oasis MCX).

    • Washing: Wash the sorbent with 200 µL of 0.02 N HCl, followed by a second wash with 200 µL of 20% methanol.

    • Drying: Dry the plate under high vacuum for approximately 30-60 seconds.

    • Elution: Elute the analyte and internal standard with two aliquots of 25 µL of a 60:40 acetonitrile:methanol solution containing 5% strong ammonia.

  • Final Preparation: Dilute the combined eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) before injection.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

ParameterSetting
LC System Agilent 1200 Series or equivalent
Column Kinetex Phenyl-Hexyl (50 x 4.6 mm, 2.6 µm) or equivalent
Mobile Phase A 10mM Ammonium Formate with 0.05% Formic Acid in Water
Mobile Phase B Methanol with 0.05% Formic Acid
Flow Rate 0.6 mL/min
Column Temp. 40 °C
Injection Vol. 3-5 µL
Gradient 10% B to 100% B over 4.5 min, hold for 1 min, re-equilibrate

Table 2: Mass Spectrometry (MS) Parameters

ParameterSetting
MS System Sciex 5500 Triple Quad or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temp. 500-650 °C
IonSpray Voltage 2500-3000 V
Detection Mode Multiple Reaction Monitoring (MRM)
Collision Gas Nitrogen

Table 3: MRM Transitions (Example)

Note: These transitions should be empirically optimized in your laboratory for maximum sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound 319.0274.0 (Quantifier)25
319.0291.0 (Qualifier)25
Diazepam-d5 (IS) 290.2198.125

Method Performance and Validation

The method should be validated according to established guidelines, assessing linearity, limit of quantification, accuracy, precision, and matrix effects.

G cluster_input Method Inputs cluster_output Performance Characteristics cluster_result Overall Outcome i1 Validated Sample Preparation Protocol o1 Linearity (r² > 0.99) i1->o1 o2 Sensitivity (LOQ ≤ 1 ng/mL) i1->o2 i2 Optimized LC-MS/MS Parameters o3 Accuracy (85-115%) i2->o3 o4 Precision (CV < 15%) i2->o4 r1 Reliable & Robust Quantification Method o1->r1 o2->r1 o3->r1 o4->r1

Caption: Logical relationship of method inputs to performance outcomes.

Table 4: Expected Quantitative Performance

ParameterTarget ValueDescription
Calibration Range 0.5 - 500 ng/mLThe range over which the assay is linear and accurate.
Linearity (r²) > 0.99A measure of how well the calibration curve fits the data points.
Limit of Quant. (LOQ) ≤ 1.0 ng/mLThe lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Intra-day Precision (%CV) < 15%The variation observed for replicate samples analyzed on the same day.
Inter-day Precision (%CV) < 15%The variation observed for replicate samples analyzed on different days.
Accuracy 85 - 115% (80-120% at LOQ)The closeness of the measured value to the true value.
Matrix Effect MinimalThe effect of co-eluting matrix components on the ionization of the analyte.
Recovery > 85%The efficiency of the extraction process.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in urine using LC-MS/MS. The combination of enzymatic hydrolysis and solid-phase extraction ensures a clean sample extract, minimizing matrix effects and maximizing recovery. The described method is sensitive, specific, and robust, making it suitable for high-throughput analysis in clinical and forensic toxicology laboratories.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxyphenazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenazepam is a benzodiazepine and an active metabolite of phenazepam. Its detection and quantification in biological matrices are crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice for the analysis of benzodiazepines in biological fluids, gas chromatography-mass spectrometry (GC-MS) remains a robust and widely accessible technique. This document provides a detailed application note and a proposed protocol for the analysis of this compound using GC-MS. Due to the polar nature of the hydroxyl group, derivatization is a critical step to ensure volatility and thermal stability for GC analysis.

Principle of the Method

The method involves the extraction of this compound from a biological matrix, typically whole blood, using liquid-liquid extraction (LLE). The extracted analyte is then derivatized to a more volatile and thermally stable form, a trimethylsilyl (TMS) ether, using a silylating agent. The derivatized sample is subsequently injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Whole Blood

This protocol is adapted from established methods for benzodiazepine extraction from blood.

Reagents and Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., Diazepam-d5, 1 µg/mL in methanol)

  • Saturated sodium borate buffer (pH 9.2)

  • Extraction solvent: n-butyl acetate or a mixture of ethyl acetate and hexane (e.g., 9:1, v/v)

  • Deionized water

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials with inserts

Procedure:

  • Pipette 1.0 mL of the whole blood sample into a 15 mL centrifuge tube.

  • Add 50 µL of the internal standard solution (e.g., Diazepam-d5, 1 µg/mL) and vortex briefly.

  • Add 1.0 mL of saturated sodium borate buffer (pH 9.2) and vortex for 30 seconds.

  • Add 5.0 mL of the extraction solvent (e.g., n-butyl acetate).

  • Cap the tube and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.

  • The dried extract is now ready for derivatization.

Derivatization: Silylation

Silylation of the hydroxyl group is essential for the GC-MS analysis of this compound.

Reagents and Materials:

  • Dried sample extract

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ethyl acetate (anhydrous)

  • Heating block or oven

  • Crimp-top autosampler vials

Procedure:

  • Reconstitute the dried extract from the LLE step in 50 µL of anhydrous ethyl acetate.

  • Add 50 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

GC-MS Instrumentation and Parameters

The following are proposed starting conditions and can be optimized for the specific instrument used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 280°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 180°C, hold for 1 min, ramp at 20°C/min to 300°C, and hold for 5 min.
Transfer Line Temperature 290°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions (Proposed) Based on the structure of TMS-derivatized this compound, potential characteristic ions are: m/z 437 (M+), 422 (M+-CH3), 394 (M+-CH3-CO), 358, 329 . These ions are predictive and require experimental verification.

Data Presentation

Analyte Matrix Linearity Range (ng/mL) Limit of Detection (LOD) (ng/mL) Limit of Quantification (LOQ) (ng/mL) Recovery (%) Precision (RSD%)
Oxazepam[1]Whole Blood50 - 10005 - 5050>85<15
Lorazepam[1]Whole Blood50 - 10005 - 5050>85<15

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Whole Blood Sample LLE Liquid-Liquid Extraction (pH 9.2, n-butyl acetate) Sample->LLE Add IS & Buffer Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Silylation (BSTFA, 70°C) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation (HP-5ms column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (EI, Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The successful GC-MS analysis of this compound is highly dependent on the efficiency of the extraction and the completeness of the derivatization reaction. The choice of internal standard is critical for accurate quantification; a deuterated analog of this compound would be ideal, but in its absence, a structurally similar benzodiazepine like Diazepam-d5 can be used.

The proposed SIM ions should be confirmed by analyzing a derivatized standard of this compound in full scan mode to identify the most abundant and specific fragment ions. The chromatographic conditions, particularly the oven temperature program, may require optimization to ensure good separation from other potential analytes and matrix components.

Method validation is a crucial step before applying this protocol to routine analysis. Validation should include the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery, following established guidelines for bioanalytical method validation.

While LC-MS/MS may offer higher sensitivity and specificity for the analysis of this compound, this GC-MS protocol provides a reliable and accessible alternative for laboratories where LC-MS/MS is not available. The detailed steps provided in this application note serve as a strong foundation for the development and validation of a robust analytical method for this compound.

References

Application Notes and Protocols for Solid-Phase Extraction of 3-Hydroxyphenazepam from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxyphenazepam is the primary active metabolite of phenazepam, a benzodiazepine with sedative, hypnotic, anxiolytic, and anticonvulsant properties. Accurate quantification of this compound in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner extracts, leading to improved analytical sensitivity and accuracy. This document provides a detailed protocol for the solid-phase extraction of this compound from human plasma, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on validated methods for the analysis of phenazepam and its metabolites.[1]

Principle of the Method

This protocol utilizes a mixed-mode solid-phase extraction approach, which combines reversed-phase and ion-exchange mechanisms to effectively isolate this compound from complex plasma matrices. The stationary phase of the SPE cartridge retains the analyte of interest while allowing endogenous interferences such as proteins, salts, and phospholipids to be washed away. The purified analyte is then eluted with a small volume of an appropriate organic solvent, concentrated, and reconstituted for instrumental analysis.

Experimental Protocols

Materials and Reagents
  • This compound certified reference material

  • Internal standard (e.g., Diazepam-d5 or a deuterated analog of this compound)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (88%)

  • Ammonium hydroxide (28-30%)

  • Phosphate buffer (pH 6)

  • Human plasma (drug-free)

  • Mixed-mode SPE cartridges (e.g., C8/Strong Cation Exchange)

Sample Preparation
  • Plasma Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: Spike an appropriate volume of plasma (e.g., 500 µL) with the internal standard solution.

  • Sample Dilution: Dilute the plasma sample with an equal volume of phosphate buffer (pH 6) to adjust the pH and reduce viscosity.

Solid-Phase Extraction (SPE) Protocol

A detailed workflow for the solid-phase extraction of this compound from plasma is illustrated below.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Start: Plasma Sample spike Spike with Internal Standard start->spike dilute Dilute with Buffer (pH 6) spike->dilute condition Conditioning: 1. Methanol 2. Deionized Water dilute->condition equilibrate Equilibration: Phosphate Buffer (pH 6) condition->equilibrate load Load Sample equilibrate->load wash1 Wash 1: Deionized Water load->wash1 wash2 Wash 2: Acetic Acid Solution wash1->wash2 wash3 Wash 3: Methanol wash2->wash3 dry Dry Cartridge wash3->dry elute Elution: Organic Solvent Mixture with Ammonium Hydroxide dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze end End: Data Acquisition analyze->end

Solid-Phase Extraction Workflow for this compound
  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Cartridge Equilibration:

    • Pass 1 mL of phosphate buffer (pH 6) through the cartridge.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of a dilute acetic acid solution to remove basic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Drying:

    • Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any residual wash solvents.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of an appropriate elution solvent (e.g., a mixture of acetonitrile and methanol with 2-5% ammonium hydroxide).

Post-Elution Processing
  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize the expected quantitative performance of the solid-phase extraction protocol for this compound from plasma. The data is based on validated methods for phenazepam and its metabolites.[1]

Table 1: Method Validation Parameters for this compound

ParameterResult
Linearity Range1.0 - 1000.0 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Recovery> 85%
Inter-day Precision (RSD)< 15%
Intra-day Precision (RSD)< 10%

Table 2: Analyte Recovery and Matrix Effect

AnalyteConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compound1092.5-5.2
10089.8-4.8
50091.2-6.1

Logical Relationships and Signaling Pathways

The logical flow of the experimental protocol is depicted in the workflow diagram above. The process follows a sequential path from sample preparation through solid-phase extraction to final analysis, with each step being critical for achieving accurate and reproducible results. The signaling pathway for the mechanism of action of this compound involves its interaction with GABA-A receptors in the central nervous system, leading to enhanced inhibitory neurotransmission. While a detailed diagram of this neurological pathway is beyond the scope of this extraction protocol, the following diagram illustrates the logical relationship between the sample, the extraction process, and the final analytical outcome.

Logical_Relationship cluster_input Input cluster_process Process cluster_output Output Plasma Plasma Matrix (Proteins, Lipids, Salts, etc.) SPE Solid-Phase Extraction Plasma->SPE Analyte This compound Analyte->SPE Clean_Extract Clean Extract with This compound SPE->Clean_Extract Elution Waste Matrix Interferences (Waste) SPE->Waste Washing LCMS_Data LC-MS/MS Data Clean_Extract->LCMS_Data Analysis

Logical Flow of Sample Purification

References

Application Notes and Protocols: Synthesis of 3-Hydroxyphenazepam Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxyphenazepam is the primary active metabolite of phenazepam, a benzodiazepine developed in the Soviet Union. It is also an active metabolite of the prodrug cinazepam.[1][2][3] As a benzodiazepine, this compound acts as a positive allosteric modulator of the GABA-A receptor, resulting in sedative, anxiolytic, and anticonvulsant effects.[2][4] The emergence of phenazepam and its metabolites in forensic and clinical toxicology cases necessitates the availability of high-purity certified reference materials (CRMs) for accurate identification and quantification. This document provides a detailed methodology for the synthesis, purification, and characterization of this compound for use as a CRM.

The synthesis route described herein is an adaptation of an efficient and scalable method for the 3-hydroxylation of 1,4-benzodiazepines, which involves a direct acetoxylation of the 3-position of the benzodiazepine ring, followed by saponification. This method is advantageous due to its high yield and the exceptional purity of the final product, making it highly suitable for the production of a certified reference material.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one
CAS Number 70030-11-4
Molecular Formula C₁₅H₁₀BrClN₂O₂
Molecular Weight 365.61 g/mol
Appearance A neat solid
Purity (as CRM) ≥98%

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from phenazepam. The first step is the acetoxylation of the 3-position of the benzodiazepine ring, followed by saponification of the acetate intermediate to yield the final hydroxylated product.

Synthesis_Pathway phenazepam Phenazepam intermediate 3-Acetoxy-phenazepam phenazepam->intermediate  1. I₂, K₂S₂O₈, KOAc  2. Acetic Acid, 65-90°C product This compound intermediate->product  Saponification  (e.g., NaOH or KOH)

Caption: Synthetic pathway for this compound from Phenazepam.

Experimental Protocols

Step 1: Synthesis of 3-Acetoxy-phenazepam

This procedure is adapted from the general method for 3-acetoxylation of 1,4-benzodiazepines.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add phenazepam (1 equivalent).

  • Solvent and Reagents: Add glacial acetic acid to dissolve the phenazepam. To this solution, add potassium acetate (2 equivalents), iodine (0.5 equivalents), and potassium peroxydisulfate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 65-90°C and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 3-acetoxy-phenazepam. The crude product can be further purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Saponification)

  • Reaction Setup: Dissolve the crude 3-acetoxy-phenazepam from the previous step in a suitable solvent such as ethanol or methanol.

  • Saponification: Add an aqueous solution of a base (e.g., 1M sodium hydroxide or potassium hydroxide) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The product may precipitate out of the solution. If not, extract the product with an organic solvent.

  • Purification and Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum. If extraction is performed, dry the organic layer, evaporate the solvent, and purify the residue by recrystallization to obtain this compound of high purity (>99.8%).

Certified Reference Material (CRM) Production Workflow

The production of a this compound CRM involves a highly controlled process from synthesis to certification and packaging.

CRM_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization and Certification cluster_final Final Product synthesis Chemical Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment (HPLC, qNMR) identity->purity concentration Accurate Concentration (Gravimetry) purity->concentration uncertainty Uncertainty Estimation concentration->uncertainty packaging Packaging and Labeling uncertainty->packaging storage Storage at -20°C packaging->storage

Caption: Workflow for the production of this compound CRM.

Characterization and Certification Data

The following table represents typical data found on a Certificate of Analysis for a this compound CRM.

ParameterMethodResult
Identification ¹H NMR, ¹³C NMR, MSConforms to structure
Purity (Neat Solid) HPLC-UV (254 nm)99.8%
Purity (Neat Solid) Quantitative NMR (qNMR)99.7%
Certified Concentration Gravimetry1.00 mg/mL ± 0.01 mg/mL
Solvent N/AAcetonitrile (for solutions)
Storage Condition N/A-20°C
Homogeneity HPLC-UVHomogeneous
Stability HPLC-UVStable

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other benzodiazepines, exerts its effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

GABA_Pathway GABA GABA Receptor GABA-A Receptor GABA->Receptor Binds to GABA site BDZ This compound BDZ->Receptor Binds to benzodiazepine site Channel Chloride Ion Channel (Opens) Receptor->Channel Conformational change Influx Cl⁻ Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway of this compound at the GABA-A receptor.

The binding of this compound to the benzodiazepine site on the GABA-A receptor allosterically increases the affinity of GABA for its binding site. This potentiation leads to a more frequent opening of the associated chloride ion channel, resulting in an influx of chloride ions. The increased intracellular negative charge hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to widespread central nervous system depression.

Conclusion

The detailed protocols and data presented provide a comprehensive guide for the synthesis and certification of this compound as a high-purity reference material. The described synthetic method is robust and yields a product of sufficient purity for demanding analytical applications in clinical and forensic toxicology. The availability of a well-characterized CRM is essential for ensuring the accuracy and reliability of analytical methods for the detection and quantification of this important benzodiazepine metabolite.

References

Application Notes and Protocols: 3-Hydroxyphenazepam as a Biomarker for Phenazepam Abuse

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Introduction

Phenazepam is a potent benzodiazepine developed in the Soviet Union that has seen increasing abuse globally. Due to its long half-life of approximately 60 hours and potential for re-dosing before the onset of effects, accurate detection of its use is critical in clinical and forensic toxicology.[1][2] Phenazepam is metabolized in the body to its active metabolite, 3-hydroxyphenazepam.[1][3] This metabolite serves as a crucial biomarker for confirming phenazepam ingestion, as its presence indicates metabolic processing of the parent drug.[4] These application notes provide detailed methodologies for the detection and quantification of this compound in biological specimens, intended for researchers, scientists, and drug development professionals.

Metabolic Pathway of Phenazepam

Phenazepam undergoes metabolism in the human body primarily through hydroxylation to form this compound. This metabolite is also pharmacologically active, acting as a positive allosteric modulator of the GABA-A receptor. The metabolic conversion is a key indicator of phenazepam exposure.

Phenazepam Metabolism Metabolic Pathway of Phenazepam to this compound phenazepam Phenazepam (C15H10BrClN2O) hydroxylation Hydroxylation (CYP450 Enzymes) phenazepam->hydroxylation Metabolism hydroxyphenazepam This compound (C15H10BrClN2O2) hydroxylation->hydroxyphenazepam

Caption: Metabolic conversion of Phenazepam to this compound.

Quantitative Data Summary

The following tables summarize the reported concentrations of phenazepam and this compound in various biological matrices from post-mortem and driving under the influence of drugs (DUID) cases. These values can aid in the interpretation of toxicological findings.

Table 1: Phenazepam Concentrations in Post-Mortem and DUID Cases

Biological MatrixCase TypeConcentration Range (mg/L or mg/Kg)Median Concentration (mg/L or mg/Kg)Reference
Femoral BloodPost-Mortem (Not Cause of Death)0.007 - 0.3600.097
Femoral BloodPost-Mortem (Cause/Contributing Factor)0.97 - 1.64-
Cardiac BloodPost-Mortem0.014 - 0.3100.086
Subclavian BloodPost-Mortem0.016 - 0.2700.039
Vitreous HumourPost-Mortem0.007 - 0.0540.013
UrinePost-Mortem0.007 - 0.0490.016
BrainPost-Mortem0.065 - 1.0130.325
LiverPost-Mortem0.099 - 2.1250.584
BloodDUID Cases0.004 - 3.6000.061

Table 2: this compound Concentrations in Post-Mortem Cases

Biological MatrixConcentration Range (mg/L)Median Concentration (mg/L)Reference
Femoral Blood0.019 - 0.1590.052
Cardiac Blood0.019 - 0.1610.054
Subclavian Blood-0.030
Vitreous Humour-0.050
Urine0.017 - 0.2740.081

Experimental Protocols

Protocol 1: Quantification of this compound in Blood and Urine by LC-MS/MS

This protocol describes a general method for the simultaneous quantification of phenazepam and this compound in blood and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a commonly employed technique for its sensitivity and specificity.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract and concentrate the analytes from the biological matrix.

  • Materials:

    • Blood or urine samples

    • Internal Standard (IS) solution (e.g., Diazepam-d5)

    • Phosphate buffer (pH 6)

    • SPE cartridges (e.g., C18)

    • Methanol

    • Dichloromethane

    • Isopropanol

    • Ammonium hydroxide

    • Ethyl acetate

  • Procedure:

    • To 1 mL of blood or urine, add the internal standard.

    • Add 2 mL of phosphate buffer and vortex.

    • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and then 1 mL of phosphate buffer.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 5% acetonitrile in water solution.

    • Dry the cartridge thoroughly under vacuum.

    • Elute the analytes with 2 mL of a mixture of ethyl acetate and isopropanol (9:1, v/v).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify the analytes.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • LC Conditions:

    • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Phenazepam: Q1: 350.0 -> Q3: 293.0

      • This compound: Q1: 366.0 -> Q3: 309.0

      • Diazepam-d5 (IS): Q1: 290.2 -> Q3: 198.1

    • Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Calibration curves should be prepared in the respective blank matrix.

LC_MS_MS_Workflow General Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Blood/Urine) add_is Add Internal Standard sample->add_is spe Solid Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quant Quantification (Calibration Curve) msms->quant report Reporting quant->report

Caption: Workflow for the analysis of this compound.

Discussion and Interpretation

The presence of this compound is a definitive indicator of phenazepam ingestion and metabolism. In cases where only the metabolite is detected, it may suggest that sufficient time has passed for the parent drug to be eliminated. The ratio of parent drug to metabolite can sometimes provide insights into the timing of drug use, although this requires further research for definitive interpretation. It is important to note that this compound itself is pharmacologically active and may contribute to the overall toxicological profile. The quantitative data provided in this document should be used as a guide for interpreting analytical results in the context of a full case history and other toxicological findings. The stability of phenazepam and its metabolite in biological samples should also be considered, with preserved samples being recommended for analysis to prevent degradation.

References

Application Note: Quantification of 3-Hydroxyphenazepam in Post-Mortem Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenazepam is the primary active metabolite of phenazepam, a potent benzodiazepine. Due to the increasing prevalence of phenazepam abuse, the accurate quantification of its metabolite in post-mortem tissues is crucial for forensic toxicology investigations to determine the cause and manner of death. This application note provides a detailed protocol for the analysis of this compound in various post-mortem tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in various post-mortem tissues from forensic cases. These values can serve as a reference for interpreting analytical findings.

Tissue TypeConcentration Range (mg/L or mg/kg)Median Concentration (mg/L or mg/kg)Number of CasesReference
Femoral Blood0.019 - 0.159 mg/L0.052 mg/LNot specified[1]
Cardiac Blood0.019 - 0.161 mg/L0.054 mg/LNot specified[1]
Subclavian BloodNot specified0.030 mg/LNot specified[1]
LiverSemi-quantitativeSemi-quantitative29[2][3]
Thalamus (Brain)Semi-quantitativeSemi-quantitative29
Psoas MuscleSemi-quantitativeSemi-quantitative29
Urine0.017 - 0.274 mg/L0.081 mg/LNot specified
Vitreous HumourNot specified0.050 mg/LNot specified

Note: Semi-quantitative values indicate that while the analyte was detected and estimated, the method was not fully validated for these specific matrices according to recommended guidelines.

Experimental Protocol

This protocol describes a robust and sensitive method for the quantification of this compound in post-mortem tissue samples, adapted from validated methods for benzodiazepine analysis in forensic toxicology.

1. Materials and Reagents

  • This compound certified reference material (CRM)

  • Phenazepam-d4 (or other suitable deuterated internal standard) CRM

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Phosphate buffer (0.1 M, pH 6.0)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 200 mg)

  • Deionized water

  • Blank tissue matrix for calibration standards and quality controls

2. Instrumentation

  • Homogenizer (e.g., bead beater or rotor-stator)

  • Centrifuge

  • SPE manifold

  • Sample concentrator/evaporator

  • Vortex mixer

  • Calibrated pipettes

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

3. Sample Preparation

3.1. Tissue Homogenization

  • Accurately weigh approximately 1 gram of post-mortem tissue (e.g., liver, brain, muscle).

  • Add 4 mL of ice-cold 0.1 M phosphate buffer (pH 6.0) per gram of tissue.

  • Homogenize the sample until a uniform consistency is achieved.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for further processing.

3.2. Solid Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridges by passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Sample Loading: To 1 mL of the tissue homogenate supernatant, add the internal standard (e.g., phenazepam-d4 to a final concentration of 100 ng/mL). Vortex briefly and load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% acetonitrile in 1 M acetic acid solution. Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 3 mL of an appropriate solvent mixture (e.g., ethyl acetate or a mixture of dichloromethane, 2-propanol, and ethyl acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to mix.

4. LC-MS/MS Analysis

4.1. Liquid Chromatography Conditions

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 90% B

    • 8-9 min: Hold at 90% B

    • 9-9.1 min: Return to 10% B

    • 9.1-12 min: Re-equilibration at 10% B

4.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • MRM Transitions (example):

    • This compound: Precursor ion > Product ion 1 (quantifier), Precursor ion > Product ion 2 (qualifier)

    • Phenazepam-d4 (IS): Precursor ion > Product ion (quantifier) (Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.)

5. Calibration and Quality Control

  • Prepare a calibration curve using fortified blank tissue homogenate at a minimum of five concentration levels.

  • Prepare at least three levels of quality control samples (low, medium, high) in blank tissue homogenate.

  • Process calibrators and quality controls alongside the unknown samples.

Experimental Workflow Diagram

experimental_workflow Workflow for this compound Quantification in Post-Mortem Tissue cluster_spe SPE Steps sample_receipt Post-Mortem Tissue Sample Receipt homogenization Tissue Homogenization (1g tissue + 4mL buffer) sample_receipt->homogenization centrifugation Centrifugation (10,000 x g, 15 min) homogenization->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection loading 2. Sample Loading (+ Internal Standard) supernatant_collection->loading spe Solid Phase Extraction (SPE) conditioning 1. Conditioning (Methanol, Water, Buffer) conditioning->loading washing 3. Washing (Water, Acidic Acetonitrile) loading->washing elution 4. Elution washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing final_report Final Report data_processing->final_report

Caption: Experimental workflow for this compound analysis.

References

Application Notes: High-Resolution Mass Spectrometry for the Identification and Quantification of 3-Hydroxyphenazepam and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenazepam is a pharmacologically active metabolite of the benzodiazepine phenazepam.[1] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and toxicological assessments in drug development and clinical research. High-resolution mass spectrometry (HRMS), particularly techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry, offers unparalleled specificity and sensitivity for the identification and quantification of drug metabolites.[2] This document provides detailed application notes and protocols for the use of LC-HRMS in studying this compound metabolism.

Metabolic Pathway of Phenazepam

Phenazepam primarily undergoes phase I metabolism to form its active metabolite, this compound. In vitro studies utilizing human liver microsomes have indicated that this compound does not undergo further significant phase I metabolism. This suggests that its primary route of elimination is likely through phase II conjugation (e.g., glucuronidation) prior to excretion.

Phenazepam Phenazepam This compound This compound Phenazepam->this compound Phase I Metabolism (Hydroxylation) Conjugated Metabolites (e.g., Glucuronides) Conjugated Metabolites (e.g., Glucuronides) This compound->Conjugated Metabolites (e.g., Glucuronides) Phase II Metabolism (Conjugation) Excretion Excretion Conjugated Metabolites (e.g., Glucuronides)->Excretion

Metabolic Pathway of Phenazepam

Experimental Workflow for Metabolite Identification and Quantification

The general workflow for identifying and quantifying this compound and its potential metabolites using LC-HRMS involves sample preparation, chromatographic separation, and mass spectrometric analysis.

cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (Plasma, Urine, Microsomes) Protein_Precipitation Protein Precipitation Biological_Matrix->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Reconstitution Reconstitution SPE->Reconstitution LC_Separation Liquid Chromatography (LC Separation) Reconstitution->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry (HRMS Detection) LC_Separation->HRMS_Detection Metabolite_Identification Metabolite Identification (Accurate Mass & Fragmentation) HRMS_Detection->Metabolite_Identification Quantification Quantification HRMS_Detection->Quantification

LC-HRMS Workflow

Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the potential for phase I metabolic transformation of this compound.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Phosphate buffer (pH 7.4)

      • Pooled human liver microsomes (final concentration typically 0.5-1 mg/mL)

      • This compound (final concentration typically 1-10 µM, dissolved in a minimal amount of organic solvent like DMSO, final solvent concentration <0.5%)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Termination of Reaction:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for LC-HRMS:

    • Vortex the terminated reaction mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-HRMS analysis.

Protocol 2: Sample Preparation from Biological Matrices (Plasma/Urine) using Solid-Phase Extraction (SPE)

Objective: To extract this compound and its potential metabolites from plasma or urine for LC-HRMS analysis.

Materials:

  • Plasma or urine samples

  • Internal standard (e.g., deuterated this compound)

  • Mixed-mode cation exchange (MCX) SPE cartridges

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Ammonium hydroxide

  • Water, HPLC grade

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add the internal standard.

    • For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed to cleave conjugated metabolites.[1]

    • Acidify the sample with formic acid.

  • SPE Cartridge Conditioning:

    • Condition the MCX SPE cartridge by passing methanol followed by water through it.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove polar interferences.

    • Wash with a low percentage of organic solvent (e.g., 10% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the analytes from the cartridge using an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile/methanol mixture).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-HRMS analysis.

Protocol 3: LC-HRMS Analysis

Objective: To separate and detect this compound and its metabolites with high resolution and mass accuracy.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Parameters (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Parameters (Example for Orbitrap):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Full Scan Resolution: 70,000

  • Scan Range: m/z 100-1000

  • Data-Dependent MS/MS (dd-MS2): Acquire MS/MS spectra for the most intense ions in each full scan to aid in structural elucidation.

  • Collision Energy: Stepped collision energy (e.g., 15, 30, 45 eV) to generate informative fragment ions.

  • Mass Accuracy: Calibrate the instrument to achieve a mass accuracy of <5 ppm.

Data Presentation

Quantitative Data Summary

The following table summarizes quantitative data for this compound from a validated LC-MS/MS method in blood.[3]

ParameterValueReference
Linearity Range 1 - 500 ng/mL[3]
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) 3 - 20%
Inter-day Precision (%RSD) 4 - 21%
Matrix Effects -52% to +33%
Recovery 35 - 90%

The following table presents concentration ranges of this compound found in post-mortem samples.

Biological MatrixMedian Concentration (mg/L)Concentration Range (mg/L)Reference
Femoral Blood 0.0520.019 - 0.159
Cardiac Blood 0.0540.019 - 0.161
Urine 0.0810.017 - 0.274

Data Analysis and Interpretation

Metabolite Identification:

The primary advantage of HRMS is the ability to obtain accurate mass measurements, which allows for the confident determination of the elemental composition of parent drugs and their metabolites. For this compound, the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared to the measured mass. Any potential metabolites would be identified by searching for expected mass shifts corresponding to common metabolic transformations (e.g., +15.9949 Da for hydroxylation, +176.0321 Da for glucuronidation).

The fragmentation patterns obtained from dd-MS2 experiments are then used to confirm the structure of the identified metabolites. By comparing the fragmentation of a potential metabolite to that of the parent drug, the site of metabolic modification can often be elucidated.

Quantification:

Quantification is performed by extracting the ion chromatogram for the accurate mass of the target analyte (and internal standard) within a narrow mass window (e.g., ±5 ppm). The peak area is then used to construct a calibration curve from which the concentration of the analyte in unknown samples can be determined.

Conclusion

High-resolution mass spectrometry is a powerful tool for the definitive identification and accurate quantification of this compound and its metabolites in various biological matrices. The provided protocols offer a robust framework for researchers to conduct in vitro and in vivo metabolism studies. The high sensitivity and specificity of LC-HRMS make it an indispensable technique in drug development and toxicological research, enabling a thorough understanding of the metabolic fate of compounds like this compound.

References

Application Notes and Protocols for Transdermal Administration and Bioavailability of 3-Hydroxyphenazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the transdermal administration and bioavailability of 3-Hydroxyphenazepam, a potent benzodiazepine and an active metabolite of phenazepam.[1][2] The following sections detail its physicochemical properties, quantitative bioavailability data from preclinical studies, and detailed protocols for conducting similar research.

Introduction

This compound is a benzodiazepine with hypnotic, sedative, anxiolytic, and anticonvulsant effects.[2] It functions as a positive allosteric modulator of the GABA-A receptor.[2][3] Transdermal delivery of therapeutic agents like this compound offers several potential advantages over oral administration, including avoidance of first-pass metabolism, sustained drug release for stable plasma concentrations, and improved patient compliance. This document outlines the current knowledge and experimental approaches for evaluating the transdermal delivery and bioavailability of this compound.

Physicochemical Properties of this compound

The suitability of a drug for transdermal delivery is largely dependent on its physicochemical properties. An ideal candidate typically has a low molecular weight (under 500 Da), a suitable lipophilicity (logP between 1 and 3), and a low melting point. The known properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C15H10BrClN2O2
Molecular Weight 365.61 g/mol
Predicted Boiling Point 544.5±50.0 °C
Predicted Density 1.70±0.1 g/cm3
Form White powder, neat solid
EC50 at GABA-A Receptor 10.3 nM

Quantitative Bioavailability Data

Preclinical studies in mice have demonstrated that this compound can be effectively delivered transdermally. The following table summarizes the key pharmacokinetic parameters obtained from these studies. It is important to note the exceptionally high bioavailability values reported, which may be attributed to the analytical methods used (total radioactivity) that include metabolites.

ParameterValueAnimal ModelSource
Bioavailability (Plasma) 1.32 ± 0.12Mice
Bioavailability (Brain) 1.21 ± 0.10Mice

For comparison, the transdermal bioavailability of the parent drug, phenazepam, has been reported to be 0.63 for blood plasma and 0.2 for the brain in mice.

Experimental Protocols

The following are detailed protocols for the in vitro and in vivo evaluation of the transdermal delivery of this compound.

This protocol describes the use of Franz diffusion cells to assess the permeation of this compound across a skin sample.

Objective: To determine the rate of penetration of this compound through a skin membrane from a transdermal formulation.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., from rodents or human cadavers)

  • Phosphate-buffered saline (PBS), pH 7.4, as the receptor medium

  • A transdermal formulation of this compound (e.g., a hydrogel matrix)

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C

  • High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) for analysis

Procedure:

  • Prepare the skin membrane by carefully excising full-thickness skin and removing any subcutaneous fat.

  • Mount the skin sample onto the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed PBS (32°C) and ensure no air bubbles are trapped beneath the skin.

  • Place a small magnetic stir bar in the receptor compartment and begin stirring.

  • Apply a precise amount of the this compound formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

  • Analyze the collected samples for the concentration of this compound using a validated HPLC or LC-MS/MS method.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

This protocol outlines the steps to determine the pharmacokinetic profile and bioavailability of transdermally administered this compound in mice or rats.

Objective: To determine the plasma concentration-time profile, key pharmacokinetic parameters (Cmax, Tmax, AUC), and absolute bioavailability of transdermally delivered this compound.

Materials:

  • Laboratory mice or rats

  • Transdermal patches or gel containing a known dose of this compound

  • Hair clippers and depilatory cream

  • Protective collar to prevent grooming of the application site

  • Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)

  • An intravenous formulation of this compound for the determination of absolute bioavailability

  • LC-MS/MS for bioanalysis of plasma samples

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory conditions. The day before the experiment, shave an area of skin on the back of each animal and, if necessary, use a depilatory cream to ensure a smooth surface for patch application.

  • Transdermal Administration Group:

    • Apply the transdermal system containing this compound to the prepared skin area.

    • Fit the animals with a protective collar to prevent ingestion of the drug by grooming.

    • Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours) via a suitable route (e.g., tail vein, saphenous vein).

  • Intravenous Administration Group:

    • Administer a known dose of this compound intravenously to a separate group of animals.

    • Collect blood samples at appropriate time points to characterize the distribution and elimination phases (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both administration routes.

    • Calculate the area under the curve (AUC) for both transdermal (AUCtransdermal) and intravenous (AUCIV) administration.

    • Determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) for the transdermal group.

    • Calculate the absolute bioavailability (F) using the formula: F = (AUCtransdermal / Dose_transdermal) / (AUCIV / Dose_IV) * 100%.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway of this compound.

experimental_workflow formulation Formulation Development (e.g., Hydrogel Patch) invitro In Vitro Skin Permeation (Franz Diffusion Cells) formulation->invitro invivo In Vivo Animal Study (Rodent Model) invitro->invivo Promising Results pk_analysis Pharmacokinetic Analysis (Bioavailability, Cmax, Tmax) invivo->pk_analysis data_eval Data Evaluation & Conclusion pk_analysis->data_eval

Caption: Experimental workflow for transdermal bioavailability assessment.

gaba_pathway drug This compound receptor GABA-A Receptor (Benzodiazepine Site) drug->receptor Binds to channel Chloride Ion Channel receptor->channel Modulates gaba GABA gaba->receptor Binds to influx Increased Cl- Influx channel->influx Leads to hyperpolarization Neuronal Hyperpolarization influx->hyperpolarization cns_effect CNS Depressant Effects (Anxiolytic, Sedative, etc.) hyperpolarization->cns_effect Results in

Caption: Signaling pathway of this compound at the GABA-A receptor.

References

Analytical Standards for 3-Hydroxyphenazepam in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphenazepam is an active metabolite of the benzodiazepine phenazepam, a substance with hypnotic, sedative, anxiolytic, and anticonvulsant properties.[1] Due to the increasing prevalence of designer benzodiazepines in forensic and clinical cases, robust and validated analytical methods for the identification and quantification of their metabolites, such as this compound, are crucial for accurate toxicological assessment. These application notes provide detailed protocols for the analysis of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), along with relevant quantitative data and a visualization of its mechanism of action.

Quantitative Data

The following tables summarize quantitative data for the analysis of this compound from validated methods and observed concentrations in forensic casework.

Table 1: LC-MS/MS Method Validation Data for this compound in Whole Blood [2]

ParameterValue
Linear Range1 - 500 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Bias±12%
Intra-day Imprecision (RSD)3 - 20%
Inter-day Imprecision (RSD)4 - 21%
Recovery35 - 90%

Table 2: Post-Mortem Concentrations of this compound [3][4]

Biological MatrixMedian Concentration (mg/L)Concentration Range (mg/L)
Femoral Blood0.0520.019 - 0.159
Cardiac Blood0.0540.019 - 0.161
Subclavian Blood0.030-
Vitreous Humour0.050-
Urine0.0810.017 - 0.274

Experimental Protocols

Protocol 1: Analysis of this compound in Whole Blood by LC-MS/MS

This protocol is based on a validated method for the quantification of designer benzodiazepines in blood.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-treatment: To 0.5 mL of whole blood, add an appropriate internal standard.

  • Extraction:

    • Condition a C18 SPE cartridge.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte using an appropriate organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

  • Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The precursor ion and at least two product ions for this compound should be monitored.

Protocol 2: Analysis of this compound in Urine by GC-MS

This protocol is adapted from established methods for the analysis of benzodiazepine metabolites in urine.

1. Sample Preparation: Hydrolysis and Liquid-Liquid Extraction (LLE)

  • Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase enzyme and incubate to cleave glucuronide conjugates.

  • Extraction:

    • Add an appropriate internal standard to the hydrolyzed sample.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer.

    • Evaporate the organic layer to dryness.

2. Derivatization

  • To the dried extract, add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create a more volatile and thermally stable derivative.

  • Incubate the mixture to ensure complete derivatization.

3. GC-MS Analysis

  • Gas Chromatography (GC) System: A standard GC system with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program starts at a lower temperature and ramps up to a final temperature to ensure good chromatographic separation.

  • Mass Spectrometry (MS) System: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection: The analysis can be performed in either full scan mode to obtain a complete mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing & Reporting sample Biological Sample (Blood or Urine) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction Blood Samples hydrolysis Enzymatic Hydrolysis (for Urine) add_is->hydrolysis Urine Samples evaporation Evaporation & Reconstitution extraction->evaporation hydrolysis->extraction derivatization Derivatization (for GC-MS) analysis LC-MS/MS or GC-MS Analysis derivatization->analysis evaporation->derivatization GC-MS Path evaporation->analysis LC-MS/MS Path data_processing Data Processing (Integration & Calibration) analysis->data_processing reporting Reporting (Quantification & Confirmation) data_processing->reporting

Caption: General experimental workflow for the forensic analysis of this compound.

gabaa_receptor_pathway cluster_receptor GABAA Receptor Signaling hydroxyphenazepam This compound gabaa_receptor GABAA Receptor (α and γ subunits) hydroxyphenazepam->gabaa_receptor Binds to Allosteric Site chloride_channel Chloride Ion Channel gabaa_receptor->chloride_channel Increased Opening Frequency gaba GABA gaba->gabaa_receptor Binds to Orthosteric Site neuronal_hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) chloride_channel->neuronal_hyperpolarization Increased Cl- Influx

Caption: Mechanism of action of this compound at the GABAA receptor.

References

Troubleshooting & Optimization

Overcoming matrix effects in 3-Hydroxyphenazepam LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-hydroxyphenazepam.

Troubleshooting Guides

This section addresses specific problems that may arise during the analysis of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing, Broadening, or Splitting) Column contamination or degradation.1. Flush the column with a strong solvent. 2. Replace the guard column or the analytical column if flushing does not resolve the issue.[1]
Inappropriate injection solvent.Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase composition.[1]
Secondary interactions with the stationary phase.1. Adjust the mobile phase pH. 2. Consider a different column chemistry.
Inconsistent Retention Times Changes in mobile phase composition.1. Prepare fresh mobile phase daily. 2. Ensure adequate mixing of mobile phase components.
Fluctuating column temperature.Use a column oven to maintain a stable temperature.
Column aging.Replace the column after a significant number of injections or when performance degrades.
High Background Noise or Ghost Peaks Contamination of the LC-MS/MS system.1. Flush the entire system, including the injector and tubing. 2. Analyze blank injections to identify the source of contamination.
Carryover from previous injections.1. Optimize the needle wash procedure. 2. Inject a blank solvent after high-concentration samples.[2]
Low Signal Intensity or Ion Suppression Significant matrix effects from co-eluting endogenous components.1. Improve sample clean-up using a more rigorous extraction method (e.g., SPE instead of protein precipitation). 2. Optimize chromatographic separation to resolve this compound from interfering matrix components.[3] 3. Use a matrix-matched calibrator.
Inefficient ionization.1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). 2. Adjust the mobile phase pH or add modifiers to enhance ionization.
Inaccurate Quantification Non-linear calibration curve.1. Widen the calibration range or use a different weighting factor for the regression. 2. Ensure the internal standard is appropriate and added consistently.
Degradation of analyte during sample preparation or storage.1. Investigate the stability of this compound under your experimental conditions. 2. Keep samples at a low temperature and minimize exposure to light.

Frequently Asked Questions (FAQs)

1. What are the most common sources of matrix effects in this compound analysis?

The most common sources of matrix effects in the analysis of this compound from biological samples like blood and urine are endogenous components that co-elute with the analyte and interfere with its ionization in the mass spectrometer source. These interfering components can include phospholipids, salts, urea, and other metabolites.[4] The result can be either ion suppression, leading to a decreased signal, or ion enhancement, causing an increased signal, both of which compromise the accuracy of quantification.

2. How can I assess the extent of matrix effects in my assay?

You can assess matrix effects using a post-extraction spike method. This involves comparing the peak area of this compound in a spiked, extracted blank matrix sample to the peak area of a pure standard solution at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Pure Standard) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

3. Which sample preparation technique is most effective at minimizing matrix effects for this compound?

The choice of sample preparation technique significantly impacts the reduction of matrix effects. While "dilute-and-shoot" methods are simple, they do not effectively remove interfering matrix components. Solid-Phase Extraction (SPE) is generally considered the most effective technique for producing clean extracts and minimizing matrix effects for benzodiazepines like this compound in complex matrices such as blood and urine. Supported Liquid Extraction (SLE) and Liquid-Liquid Extraction (LLE) can also be effective alternatives.

4. What are the advantages of using a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?

Using a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing it to compensate for variations in extraction recovery and ion suppression or enhancement. This leads to more accurate and precise quantification.

5. How can I optimize my chromatographic method to reduce matrix effects?

Optimizing your chromatographic separation is crucial for minimizing matrix effects. By achieving baseline separation of this compound from co-eluting matrix components, you can reduce their impact on ionization. This can be accomplished by:

  • Adjusting the mobile phase gradient: A shallower gradient can improve resolution.

  • Changing the column chemistry: A different stationary phase may provide better selectivity.

  • Optimizing the column temperature: This can affect retention times and peak shapes.

Quantitative Data Summary

The following tables summarize the performance of different sample preparation methods for the analysis of benzodiazepines, including data relevant to this compound.

Table 1: Comparison of Sample Preparation Methods for Benzodiazepine Analysis in Urine

Sample Preparation MethodAverage Recovery (%)Average Matrix Effect (%)Key AdvantagesKey Disadvantages
Dilute-and-Shoot ~100 (by definition)Can be significant (>50% suppression)Fast and simpleHigh matrix effects, potential for instrument contamination
Liquid-Liquid Extraction (LLE) 80 - 100ModerateInexpensive, good recoveryCan be labor-intensive, uses organic solvents
Supported Liquid Extraction (SLE) >80Low to moderateHigh throughput, good recoveryCan be more expensive than LLE
Solid-Phase Extraction (SPE) >90Minimal (<20% suppression)Produces very clean extracts, high recovery, and minimal matrix effectsMore complex method development, higher cost

Table 2: Performance of a Validated SPE-LC-MS/MS Method for Benzodiazepines in Blood

ParameterResult
Linearity (r²) > 0.995
Limit of Quantification (LOQ) 1.0 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Recovery > 90%
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma/Blood

This protocol is adapted from established methods for benzodiazepine extraction from blood.

Materials:

  • Mixed-mode SPE columns (e.g., C8/SCX)

  • Phosphate buffer (0.1 M, pH 6.0)

  • Deionized water

  • 1.0 M Acetic acid

  • Methanol

  • Elution solvent: Methylene chloride/Isopropanol/Ammonium hydroxide (78:20:2, v/v/v)

  • Nitrogen evaporator

  • Reconstitution solvent: Mobile phase or other suitable solvent

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma/blood sample, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.

  • SPE Column Conditioning:

    • Add 3 mL of methanol to the SPE column.

    • Add 3 mL of deionized water.

    • Add 1 mL of 0.1 M phosphate buffer (pH 6.0).

    • Allow each solvent to pass through the sorbent by gravity. Do not let the sorbent dry out between steps.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE column. Allow the sample to pass through by gravity.

  • Washing:

    • Wash with 3 mL of deionized water.

    • Wash with 3 mL of 1.0 M acetic acid.

    • Wash with 3 mL of methanol.

  • Drying: Dry the SPE column under vacuum (e.g., 15 in. Hg) for 5-10 minutes.

  • Elution: Elute the analyte with 3 mL of the elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine

This protocol is a general procedure for benzodiazepine extraction from urine.

Materials:

  • Extraction solvent (e.g., Ethyl acetate, Methyl tert-butyl ether (MTBE))

  • Buffer (e.g., Phosphate buffer, pH 9.0)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Sample Pre-treatment: To 1 mL of urine sample, add 1 mL of buffer (pH 9.0). Vortex to mix.

  • Extraction:

    • Add 5 mL of the extraction solvent to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Blood/Urine) pretreatment Pre-treatment (e.g., Buffering, IS Spiking) start->pretreatment extraction Extraction pretreatment->extraction cleanup Clean-up/Concentration extraction->cleanup SPE/LLE/PPT reconstitution Reconstitution cleanup->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound LC-MS/MS analysis.

troubleshooting_logic start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No col_maint Check Column & Injection Solvent peak_shape->col_maint Yes signal_intensity Low Signal/Ion Suppression? retention_time->signal_intensity No mp_temp Check Mobile Phase & Temp. retention_time->mp_temp Yes quantification Inaccurate Quantification? signal_intensity->quantification No sample_prep Optimize Sample Prep & MS Source signal_intensity->sample_prep Yes calib_is Check Calibration Curve & IS quantification->calib_is Yes resolve Issue Resolved quantification->resolve No col_maint->resolve mp_temp->resolve sample_prep->resolve calib_is->resolve

Caption: Troubleshooting logic for common LC-MS/MS issues.

References

Technical Support Center: Analysis of 3-Hydroxyphenazepam in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and accurate quantification of 3-hydroxyphenazepam in biological samples.

Frequently Asked Questions (FAQs)

A significant challenge in the analysis of this compound is its inherent instability. This section addresses common questions regarding its stability and provides recommendations for optimal sample handling and storage.

Q1: What are the primary factors affecting the stability of this compound in biological samples?

A1: The stability of this compound is primarily influenced by temperature, the biological matrix, and the presence of preservatives. Studies have indicated that this compound is thermally unstable, which can lead to its degradation during sample processing and analysis.[1]

Q2: What are the recommended storage conditions for biological samples containing this compound?

A2: For long-term storage, it is recommended to keep biological samples at -20°C or, ideally, at -80°C to minimize degradation. For short-term storage or during sample processing, maintaining a low temperature (e.g., on ice) is crucial.

Q3: How do different anticoagulants affect the stability of this compound in plasma samples?

A3: While specific studies on the effect of various anticoagulants on this compound stability are limited, general knowledge for benzodiazepines suggests that the choice of anticoagulant can influence analytical results. It is crucial to be consistent with the anticoagulant used throughout a study. For post-mortem blood samples, the use of a fluoride/oxalate preservative has been shown to improve the stability of phenazepam and its metabolite, this compound, with unpreserved samples showing a notable decrease in concentration.[2][3]

Q4: Does this compound degrade into other compounds in biological samples?

A4: Yes, this compound has been observed to be thermally unstable and can degrade. Interestingly, one study noted the detection of its parent drug, phenazepam, in samples that were only spiked with this compound, suggesting a potential reversion under certain analytical conditions.[1] However, an in vitro study using human liver microsomes did not detect any phase I metabolites of this compound, indicating it may not undergo extensive phase I metabolism.[4] Further investigation into other potential degradation pathways, such as phase II metabolism (e.g., glucuronidation), is warranted.

Q5: Are there any specific recommendations for handling urine samples containing this compound?

A5: In post-mortem urine samples, the concentration of this compound was found to be higher in unpreserved samples compared to those with preservatives. This suggests that the degradation pathway in urine might differ from that in blood. However, for consistency and to minimize potential microbial degradation, refrigeration or freezing of urine samples is generally recommended.

Troubleshooting Guides

This section provides practical guidance for overcoming common challenges encountered during the analysis of this compound, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Interactions with Stationary Phase - Use a column with end-capping to minimize silanol interactions. - Adjust the mobile phase pH to suppress the ionization of the analyte or silanol groups.
Column Overload - Reduce the injection volume or dilute the sample.
Extra-Column Volume - Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected.
Column Contamination or Degradation - Flush the column with a strong solvent. - If the problem persists, replace the column.
Issue 2: Inconsistent Results and Poor Reproducibility
Potential Cause Troubleshooting Step
Analyte Instability - Ensure consistent and appropriate sample storage conditions (frozen at -20°C or -80°C). - Minimize the time samples are at room temperature during processing. - Process samples on ice.
Matrix Effects (Ion Suppression or Enhancement) - Optimize the sample preparation method to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation). - Adjust the chromatographic method to separate the analyte from co-eluting matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent Sample Preparation - Ensure all sample preparation steps are performed consistently for all samples, calibrators, and quality controls. - Use an automated sample preparation system if available.
Issue 3: Low Analyte Recovery
Potential Cause Troubleshooting Step
Inefficient Extraction - Optimize the extraction solvent and pH. - Ensure the extraction method is appropriate for the analyte's polarity.
Analyte Adsorption - Use silanized glassware or low-binding polypropylene tubes. - Add a small amount of organic solvent or a surfactant to the reconstitution solvent.
Degradation during Extraction - Perform extraction steps at a lower temperature. - Minimize the time the sample is in the extraction solvent.

Data Presentation

The following table summarizes the observed stability of this compound in post-mortem blood samples with and without preservatives.

Matrix Preservative Analyte Mean Concentration (mg/L) ± SD Observation
Femoral BloodFluoride/OxalateThis compound0.074 ± 0.077Preserved samples showed higher concentrations.
Femoral BloodNoneThis compound0.055 ± 0.049Unpreserved samples showed lower concentrations.

Data adapted from a study on post-mortem samples and may not directly translate to clinical samples from living subjects.

Experimental Protocols

Protocol for Sample Collection and Handling
  • Blood Collection: Collect blood samples in tubes containing a fluoride/oxalate preservative. If plasma is required, use tubes with the same anticoagulant consistently.

  • Urine Collection: Collect urine in sterile containers.

  • Immediate Processing: Process samples as soon as possible after collection. If plasma or serum is to be prepared, centrifuge the blood according to standard procedures, preferably in a refrigerated centrifuge.

  • Storage: Immediately after processing, store all samples (whole blood, plasma, serum, urine) at -20°C or -80°C in properly labeled, sealed tubes.

  • Transport: If samples need to be transported, they should be shipped on dry ice to maintain a frozen state.

Protocol for LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred technique for the quantification of this compound in biological matrices.

  • Sample Preparation:

    • Thaw samples on ice.

    • Perform a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences. Protein precipitation can also be used but may result in more significant matrix effects.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard (preferably a stable isotope-labeled version of this compound) for accurate identification and quantification.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Sample Analysis Collect_Blood Collect Blood (Fluoride/Oxalate) Centrifuge Centrifuge (if plasma/serum needed) Collect_Blood->Centrifuge Collect_Urine Collect Urine Store Store at -80°C Collect_Urine->Store Centrifuge->Store Thaw Thaw on Ice Store->Thaw Extract Solid-Phase Extraction Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Workflow for this compound analysis.

logical_relationship Key Factors Influencing this compound Stability cluster_factors Influencing Factors Analyte_Stability This compound Stability Temperature Temperature Analyte_Stability->Temperature Matrix Biological Matrix Analyte_Stability->Matrix Preservatives Preservatives Analyte_Stability->Preservatives Light Light Exposure Analyte_Stability->Light pH pH Analyte_Stability->pH

Caption: Factors affecting this compound stability.

References

Technical Support Center: Optimization of 3-Hydroxyphenazepam Extraction from Whole Blood

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 3-hydroxyphenazepam from whole blood.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when extracting this compound from whole blood?

A1: The most significant challenge is overcoming the "matrix effect," where endogenous components of the blood interfere with the ionization of the target analyte during analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.[3]

Q2: Which extraction method is generally better for this compound from whole blood: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE have been successfully used for the extraction of this compound and other benzodiazepines from whole blood. SPE is often favored for its potential for higher sample cleanup, leading to reduced matrix effects and cleaner extracts. However, LLE can be a simpler and more cost-effective method. The choice often depends on the specific requirements of the assay, available equipment, and the desired level of sample purity. Supported Liquid Extraction (SLE) is another alternative that combines the principles of LLE with the procedural ease of SPE, offering high analyte recoveries without the risk of emulsion formation.

Q3: Why is it important to use preserved blood samples for this compound analysis?

A3: Studies have shown that concentrations of phenazepam, the parent drug of this compound, can be lower in unpreserved blood samples compared to those preserved with fluoride/oxalate. This suggests potential degradation of the analyte. Therefore, it is recommended to use preserved samples whenever possible to ensure the stability and accurate quantification of this compound.

Q4: What are typical recovery rates for this compound extraction from whole blood?

A4: Recovery rates can vary significantly depending on the extraction method and optimization parameters. For benzodiazepines in general, SPE methods can achieve recoveries greater than 90%. For instance, a study on various benzodiazepines reported recoveries ranging from 80% to 100% using a salting-out assisted LLE (SALLE) method. It is crucial to validate the recovery for your specific protocol.

Troubleshooting Guides

Problem 1: Low Analyte Recovery
Potential Cause Troubleshooting Step
Incorrect pH of the sample This compound is a weakly basic compound. Ensure the pH of the whole blood sample is adjusted to an alkaline condition (typically pH 9-10) before extraction to neutralize the analyte and improve its partitioning into the organic solvent (for LLE) or retention on a non-polar SPE sorbent.
Inappropriate extraction solvent (LLE) The polarity of the extraction solvent is critical. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (e.g., 70:30 hexane:ethyl acetate) can be effective. If recovery is low, consider optimizing the solvent ratio or trying alternative solvents like methyl tert-butyl ether (MTBE) or dichloromethane.
Inefficient elution from SPE cartridge The elution solvent may not be strong enough to displace the analyte from the SPE sorbent. For reverse-phase SPE, a high percentage of organic solvent (e.g., methanol or acetonitrile) is needed. For mixed-mode SPE, the elution solvent may require a specific pH or ionic strength. For example, an elution solvent of methylene chloride, isopropanol, and ammonium hydroxide has been used effectively.
Insufficient mixing/vortexing Ensure thorough mixing of the sample with the extraction solvent to maximize the surface area for mass transfer. Vortex for at least 1-2 minutes and consider using a rotator for a longer, more gentle mixing period (e.g., 10 minutes).
Analyte binding to proteins Pre-treatment with a protein precipitation step (e.g., adding acetonitrile or methanol) can help release the analyte from plasma proteins, although this may increase matrix effects if not followed by a thorough cleanup.
Problem 2: High Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Step
Co-elution of phospholipids Phospholipids are a major source of matrix effects in blood analysis. Optimize the chromatographic separation to ensure this compound elutes in a region free from phospholipids. Alternatively, use an SPE sorbent specifically designed for phospholipid removal or a more rigorous washing step during SPE.
Insufficient sample cleanup If using LLE, consider a back-extraction step to further purify the extract. For SPE, ensure the washing steps are adequate to remove interfering substances. A wash with a weak organic solvent can remove some interferences without eluting the analyte.
Inappropriate ionization source Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If available, try switching to an APCI source.
High concentration of endogenous components Diluting the sample before extraction can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, so a balance must be found.
Problem 3: Poor Reproducibility
Potential Cause Troubleshooting Step
Inconsistent sample volume Use calibrated pipettes and ensure accurate and consistent measurement of all sample and reagent volumes.
Variable extraction time Standardize all incubation and mixing times in the protocol. For SPE, ensure a consistent flow rate during sample loading, washing, and elution.
Formation of emulsions (LLE) Emulsions prevent a clean separation of the aqueous and organic layers. To break emulsions, try centrifugation at a higher speed or for a longer duration, adding salt to the aqueous layer, or filtering the organic layer through a phase separation paper. Using Supported Liquid Extraction (SLE) can prevent emulsion formation altogether.
Incomplete solvent evaporation and reconstitution Ensure the extract is completely dried down before reconstitution. The reconstitution solvent should be compatible with the initial mobile phase of the chromatographic system to ensure good peak shape.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Benzodiazepines in Whole Blood

Extraction Method Analyte(s) Recovery (%) Matrix Reference
Liquid-Liquid Extraction (LLE)Diazepam36Whole Blood
Solid-Phase Extraction (SPE)Nitrazepam86Whole Blood
SPEDiazepam89Whole Blood
SPEEstazolam91Whole Blood
SPEFlunitrazepam94Whole Blood
SPEPhenazepam>90Whole Blood
Salting-Out Assisted LLE (SALLE)Diazepam82-90Not Specified

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline based on a published method for phenazepam and its metabolite.

  • Sample Preparation: To 500 µL of whole blood in a polypropylene tube, add 50 µL of an appropriate internal standard.

  • Alkalinization: Add 500 µL of 0.2 M sodium carbonate (Na2CO3) solution to raise the pH.

  • Extraction: Add 5 mL of a 70:30 hexane:ethyl acetate mixture.

  • Mixing: Vortex the mixture briefly, then mix on a rotating mixer for 10 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guideline based on a published method for phenazepam.

  • Sample Pre-treatment: Dilute the whole blood sample with an aqueous phosphate buffer (pH 6).

  • SPE Column Conditioning: Condition a mixed-mode SPE column according to the manufacturer's instructions.

  • Sample Loading: Load the diluted sample onto the SPE column.

  • Washing:

    • Wash the column with deionized water.

    • Wash the column with acetic acid.

    • Wash the column with methanol.

  • Drying: Dry the SPE column thoroughly.

  • Elution: Elute the analyte with 3 mL of an elution solvent consisting of methylene chloride, isopropanol, and ammonium hydroxide.

  • Evaporation: Collect the eluate and evaporate to dryness.

  • Reconstitution: Dissolve the residue in 100 µL of mobile phase for analysis.

Visualizations

LLE_Workflow start Start: Whole Blood Sample add_is Add Internal Standard start->add_is alkalinize Alkalinize (e.g., Na2CO3) add_is->alkalinize add_solvent Add Extraction Solvent (e.g., Hexane:Ethyl Acetate) alkalinize->add_solvent mix Vortex & Mix add_solvent->mix centrifuge Centrifuge mix->centrifuge collect Collect Organic Layer centrifuge->collect evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

SPE_Workflow start Start: Whole Blood Sample pretreat Pre-treat Sample (e.g., Dilute with Buffer) start->pretreat condition Condition SPE Column pretreat->condition load Load Sample condition->load wash Wash Column (e.g., H2O, Acetic Acid, MeOH) load->wash dry Dry Column wash->dry elute Elute Analyte dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis (LC-MS/MS) reconstitute->end Troubleshooting_Tree issue Extraction Issue? low_recovery Low Recovery issue->low_recovery Yes high_matrix High Matrix Effect issue->high_matrix Yes poor_repro Poor Reproducibility issue->poor_repro Yes check_ph Check Sample pH low_recovery->check_ph optimize_solvent Optimize Solvent/Eluent low_recovery->optimize_solvent check_mixing Verify Mixing/Vortexing low_recovery->check_mixing optimize_cleanup Improve Cleanup/Wash Steps high_matrix->optimize_cleanup check_chromatography Optimize Chromatography high_matrix->check_chromatography change_ionization Change Ionization Source high_matrix->change_ionization standardize_vols Standardize Volumes poor_repro->standardize_vols standardize_times Standardize Times poor_repro->standardize_times prevent_emulsion Prevent Emulsions poor_repro->prevent_emulsion

References

Enhancing detection sensitivity for low concentrations of 3-Hydroxyphenazepam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the detection sensitivity of low concentrations of 3-Hydroxyphenazepam.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is an active metabolite of the benzodiazepine phenazepam and the prodrug cinazepam.[1][2][3] It exhibits hypnotic, sedative, anxiolytic, and anticonvulsant properties by acting as a positive allosteric modulator of the GABA-A receptor.[1] Sensitive detection is crucial in forensic toxicology, clinical research, and drug metabolism studies to accurately identify and quantify its presence in biological matrices, especially at low concentrations that might still be pharmacologically relevant or indicate prior exposure.[4]

Q2: Which analytical techniques are most suitable for detecting low concentrations of this compound?

A2: For sensitive and specific detection of this compound at low concentrations, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. Gas chromatography-mass spectrometry (GC-MS) can also be used, though it may require derivatization and can be challenging for thermally unstable compounds. Immunoassays like ELISA can be effective for initial screening, but they may have limitations regarding specificity and cross-reactivity with other benzodiazepines.

Q3: What are the common challenges in analyzing this compound?

A3: Common challenges include:

  • Low Concentrations: As a metabolite, its concentration in biological samples can be very low.

  • Matrix Effects: Components in biological samples (e.g., blood, urine) can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.

  • Sample Stability: The stability of this compound in biological samples can be a concern. For instance, unpreserved blood samples may show lower concentrations compared to preserved ones.

  • Immunoassay Cross-Reactivity: ELISA screens may not be specific to this compound and can cross-react with other benzodiazepines, leading to false positives or negatives.

Q4: How can I improve the recovery of this compound from biological samples?

A4: To improve recovery, optimizing the sample preparation method is key. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used. The choice of extraction solvent and pH can significantly impact recovery rates. For example, a combination of ethyl acetate and hexane has been used for LLE with varying efficiencies. SPE with a mixed-mode column can yield high recoveries of over 90% for related compounds like phenazepam.

Troubleshooting Guides

Issue 1: Poor Sensitivity or Inability to Detect Low Concentrations of this compound
Possible Cause Suggested Solution
Suboptimal Sample Preparation Optimize your extraction method. For Solid-Phase Extraction (SPE), ensure proper conditioning of the column and use an appropriate elution solvent. For Liquid-Liquid Extraction (LLE), experiment with different organic solvents and pH adjustments to improve extraction efficiency.
Matrix Effects Implement strategies to mitigate matrix effects. This can include more rigorous sample cleanup, the use of a matrix-matched calibration curve, or switching to a more robust ionization source if using mass spectrometry. Diluting the sample can also sometimes reduce matrix effects.
Instrumental Limitations If using an immunoassay (ELISA), consider that it may lack the required sensitivity. Switching to a more sensitive technique like LC-MS/MS is recommended for detecting low nanogram-per-milliliter levels. For GC-MS, using analyte protectants like sorbitol can improve the response for challenging analytes.
Analyte Degradation Ensure proper sample storage and handling. It is recommended to use preserved samples (e.g., with fluoride/oxalate for blood) to prevent degradation. Store reference standards at the recommended temperature, typically -20 to -10°C, to maintain their integrity.
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Possible Cause Suggested Solution
Inconsistent Sample Preparation Automating the sample preparation process using 96-well SPE plates can improve reproducibility. Ensure precise and consistent volumes are used throughout the extraction process.
Matrix Effects Endogenous components like phospholipids are a major source of imprecision. Employing phospholipid removal strategies during sample preparation can enhance reproducibility.
Lack of Internal Standard Always use an appropriate internal standard (IS), preferably a deuterated analog of this compound, to correct for variations in extraction recovery and instrument response.
Instrumental Drift Regularly calibrate the instrument and perform system suitability tests to ensure consistent performance.

Data Presentation

Table 1: Reported Concentrations of this compound in Post-Mortem Samples

Biological MatrixMedian Concentration (mg/L)Concentration Range (mg/L)
Femoral Blood0.0520.019 - 0.159
Cardiac Blood0.0540.019 - 0.161
Subclavian Blood0.030N/A
Vitreous Humour0.050N/A
Urine0.0810.017 - 0.274
Data from a study on non-fatal phenazepam cases.

Table 2: Recovery Rates of Benzodiazepines using Different Extraction Methods

Extraction MethodAnalyteRecovery Rate
Subzero-Temperature LLE (single extraction)Estazolam50.3 ± 0.6%
Subzero-Temperature LLE (single extraction)Triazolam54.0 ± 0.9%
Conventional LLE (Diethyl Ether)Estazolam73.9 ± 3.3%
Conventional LLE (Diethyl Ether)Triazolam80.6 ± 0.6%
Solid-Phase Extraction (C18)Estazolam81.6 ± 4.7%
Solid-Phase Extraction (C18)Triazolam96.1 ± 2.6%
Note: While not specific to this compound, this data for other benzodiazepines provides a useful comparison of extraction efficiencies.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is adapted from a method for phenazepam in whole blood and is suitable for this compound.

  • Sample Pre-treatment: Dilute whole blood samples with an aqueous phosphate buffer (pH 6).

  • SPE Column Conditioning:

    • Add 3 mL of methanol to a mixed-mode SPE column and allow it to pass through by gravity.

    • Add 3 mL of deionized water and allow it to pass through.

    • Add 1 mL of 0.1 M phosphate buffer (pH 6) and allow it to pass through. Do not let the sorbent dry out between steps.

  • Sample Loading: Load the diluted sample onto the conditioned SPE column and allow it to pass through by gravity.

  • Washing:

    • Wash the sorbent with deionized water.

    • Wash with acetic acid.

    • Wash with methanol.

  • Drying: Dry the SPE column thoroughly.

  • Elution: Elute the analyte with 3 mL of an elution solvent consisting of methylene chloride, isopropanol, and ammonium hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Competitive ELISA for Benzodiazepine Screening

This is a general procedure for a competitive ELISA, which can be used for the initial screening of benzodiazepines.

  • Sample Addition: Add samples, standards, or controls to the microplate wells, which are pre-coated with an antibody.

  • Enzyme Conjugate Addition: Add the drug-enzyme conjugate to each well.

  • Incubation: Incubate the plate at room temperature to allow for competitive binding between the drug in the sample and the drug-enzyme conjugate for the antibody binding sites.

  • Washing: Wash the plate to remove any unbound materials.

  • Substrate Addition: Add a TMB substrate to each well. The bound enzyme conjugate will catalyze a color change.

  • Color Development and Measurement: Allow the color to develop. The intensity of the color is inversely proportional to the concentration of the drug in the sample. Read the absorbance using a microplate reader.

Visualizations

Experimental_Workflow_SPE_LCMSMS cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Biological Sample (e.g., Blood, Urine) Dilution Dilution with Phosphate Buffer (pH 6) Sample->Dilution Loading Sample Loading Dilution->Loading Conditioning Column Conditioning (Methanol, Water, Buffer) Conditioning->Loading Washing Washing Steps (Water, Acetic Acid, Methanol) Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS

Caption: Workflow for SPE and LC-MS/MS analysis.

Logical_Relationship_Troubleshooting cluster_issue Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Sensitivity Poor Sensitivity / Low Signal Matrix_Effects Matrix Effects Poor_Sensitivity->Matrix_Effects Low_Recovery Low Analyte Recovery Poor_Sensitivity->Low_Recovery Analyte_Degradation Analyte Degradation Poor_Sensitivity->Analyte_Degradation Instrument_Issue Instrument Limitation Poor_Sensitivity->Instrument_Issue Optimize_Cleanup Optimize Sample Cleanup Matrix_Effects->Optimize_Cleanup Change_Method Change Extraction Method (e.g., SPE, LLE) Low_Recovery->Change_Method Use_Preservatives Use Preserved Samples Analyte_Degradation->Use_Preservatives Switch_Technique Switch to LC-MS/MS Instrument_Issue->Switch_Technique

Caption: Troubleshooting logic for poor detection sensitivity.

References

Troubleshooting chromatographic peak tailing for 3-Hydroxyphenazepam

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for chromatographic analysis of 3-Hydroxyphenazepam, with a focus on addressing peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most frequent cause of peak tailing for this compound, a basic compound, is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These silanol groups can be acidic and interact with the basic functional groups of the this compound molecule, leading to a distorted peak shape.

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. With pKa values of approximately 1.25 and 11.96, its ionization state is highly dependent on the pH. Operating at a low pH (around 2-3) can suppress the ionization of the acidic silanol groups on the column, minimizing secondary interactions and thus reducing peak tailing.[1][3]

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: For the analysis of basic compounds like this compound, it is recommended to use a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica surface to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions that cause tailing. A Hypersil GOLD® C18 column has been successfully used in the analysis of this compound.

Q4: Can column overload cause peak tailing for this compound?

A4: Yes, injecting too much sample onto the column can lead to column overload, which is a common cause of peak tailing for all analytes, including this compound. If you observe that all peaks in your chromatogram are tailing, you should consider reducing the sample concentration or the injection volume.

Q5: How can I confirm if my peak tailing is a column-related issue?

A5: A simple way to diagnose a column-related problem is to replace the column with a new one of the same type and observe if the peak shape improves. If a guard column is being used, it should be replaced first, as it can be a source of contamination and peak distortion. If the issue persists with a new column, the problem likely lies with other aspects of the method, such as the mobile phase or the HPLC system itself.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues encountered during the analysis of this compound.

Problem: The chromatographic peak for this compound is tailing.

Below is a troubleshooting workflow to identify and resolve the issue:

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks overload Potential Column Overload or System Issue check_all_peaks->overload Yes specific_peak Only this compound peak is tailing check_all_peaks->specific_peak No dilute_sample Dilute sample and/or reduce injection volume overload->dilute_sample check_system Check for extra-column dead volume and leaks overload->check_system end Peak Shape Improved dilute_sample->end check_system->end optimize_method Optimize Chromatographic Method specific_peak->optimize_method check_ph Is mobile phase pH appropriate? (Recommended: pH 2-3) optimize_method->check_ph adjust_ph Adjust mobile phase to low pH (e.g., with 0.1% formic acid) check_ph->adjust_ph No check_column Is the column appropriate and in good condition? (End-capped C18 recommended) check_ph->check_column Yes adjust_ph->end replace_column Replace guard column, then analytical column if necessary check_column->replace_column No check_buffer Is buffer concentration adequate? (Recommended: 10-50 mM) check_column->check_buffer Yes replace_column->end adjust_buffer Increase buffer concentration check_buffer->adjust_buffer No check_buffer->end Yes adjust_buffer->end

Caption: A step-by-step guide to troubleshooting peak tailing.

Detailed Troubleshooting Steps:

1. Assess the Scope of the Problem:

  • Question: Are all peaks in the chromatogram tailing, or is it specific to the this compound peak?

    • All peaks tailing: This often points to a system-wide issue such as column overload, a void in the column, a blocked frit, or excessive extra-column volume.

      • Action: Reduce sample concentration and/or injection volume. If the problem persists, inspect the column and HPLC system for voids, blockages, and leaks.

    • Only the this compound peak is tailing: This suggests a chemical interaction between the analyte and the stationary phase, which is common for basic compounds.

      • Action: Proceed to optimize the chromatographic method.

2. Optimize the Chromatographic Method:

  • Mobile Phase pH:

    • Rationale: this compound is a basic compound. At a low mobile phase pH (e.g., 2-3), the acidic silanol groups on the silica packing are protonated and less likely to interact with the basic analyte.

    • Action: Adjust the mobile phase to a pH between 2 and 3 using an additive like formic acid (e.g., 0.1-0.2%).

  • Column Selection and Condition:

    • Rationale: A high-quality, end-capped C18 column is crucial to minimize the availability of free silanol groups. Column performance degrades over time.

    • Action: If not already using one, switch to a modern, end-capped C18 column. If the column has been in use for a while, replace the guard column first, and if tailing persists, replace the analytical column.

  • Buffer Concentration:

    • Rationale: An adequate buffer concentration (typically 10-50 mM) helps to maintain a stable pH at the column surface and can mask some residual silanol interactions.

    • Action: If using a buffered mobile phase, ensure the concentration is within the optimal range. Increasing the buffer concentration may improve peak shape.

Quantitative Data Summary

The following table summarizes key parameters and their recommended ranges for optimizing the chromatography of this compound to mitigate peak tailing.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 2 - 3Suppresses ionization of silanol groups, minimizing secondary interactions with the basic analyte.
Column Type End-capped C18Reduces the number of available silanol groups for interaction.
Buffer Concentration 10 - 50 mMMaintains stable pH and can help mask residual silanol activity.
Organic Modifier Acetonitrile or MethanolCommon reversed-phase solvents; choice may influence selectivity.
Temperature Ambient to 40°CHigher temperatures can sometimes improve peak shape but may affect column stability.

Experimental Protocol: Reference HPLC Method

This protocol is a starting point for the analysis of this compound, adapted from a validated LC-MS/MS method, and is suitable for UV-HPLC.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Hypersil GOLD® C18 (50 x 2.1 mm, 3.5 µm) or equivalent end-capped C18 column.

  • Mobile Phase A: 0.2% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a suitable percentage of Mobile Phase B (e.g., 30%) and increase linearly to a higher percentage (e.g., 90%) over several minutes to elute this compound. The exact gradient program should be optimized for your specific system and column to achieve the best separation and peak shape.

  • Flow Rate: 0.3 - 0.5 mL/min (adjusted for column dimensions).

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm (or a wavelength determined by UV scan of a this compound standard).

  • Injection Volume: 5 - 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase composition to create working standards and samples.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

Visualization of Key Relationships

The following diagram illustrates the chemical interactions leading to peak tailing and the effect of pH adjustment.

G Interaction of this compound with Silica Surface cluster_0 Mid-range pH (e.g., pH 5-7) cluster_1 Low pH (e.g., pH 2-3) silanol_ionized Ionized Silanol Group (Si-O⁻) interaction Strong Secondary Interaction (Ionic) silanol_ionized->interaction analyte_basic Basic Analyte (this compound) analyte_basic->interaction peak_tailing Peak Tailing interaction->peak_tailing silanol_protonated Protonated Silanol Group (Si-OH) no_interaction Minimal Secondary Interaction silanol_protonated->no_interaction analyte_basic_low_ph Basic Analyte (this compound) analyte_basic_low_ph->no_interaction good_peak Symmetrical Peak no_interaction->good_peak

References

Minimizing ion suppression in electrospray ionization of 3-Hydroxyphenazepam

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Hydroxyphenazepam using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids, proteins) reduce the ionization efficiency of the target analyte, this compound, in the ESI source.[1] This competition for ionization leads to a decreased signal intensity, which can cause poor sensitivity, inaccurate quantification (underestimation of concentration), and reduced reproducibility.[2] In severe cases, it can lead to false-negative results.

Q2: What are the most common causes of ion suppression for this analyte?

A2: For benzodiazepines like this compound, which are often analyzed in complex biological matrices such as plasma, serum, or urine, the primary causes of ion suppression are endogenous matrix components.[3] These include:

  • Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in reversed-phase chromatography.

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ESI process.

  • Other Endogenous Molecules: Metabolites, proteins, and peptides can also co-elute and compete for ionization.

Q3: How can I diagnose if ion suppression is impacting my results?

A3: The most direct method is to perform a post-column infusion experiment .[3][4] This involves infusing a constant flow of a this compound standard solution into the LC eluent stream after the analytical column but before the ESI source. A stable signal baseline is established, and then a blank matrix extract is injected. Any dip in this baseline indicates the retention times at which matrix components are eluting and causing ion suppression.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) eliminate ion suppression?

A4: A SIL-IS does not eliminate ion suppression, but it is the gold standard for compensating for its effects. A SIL-IS, such as this compound-d4, is chemically identical to the analyte and will co-elute and experience the same degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is normalized, leading to more accurate and precise results. However, significant ion suppression can still compromise sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the ESI-MS analysis of this compound.

Problem 1: Low or no signal for this compound in matrix samples, but a strong signal in pure solvent.

Possible CauseRecommended Solution
Significant Ion Suppression 1. Improve Sample Preparation: This is the most effective strategy. Switch from a simple "dilute-and-shoot" or protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering matrix components. 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions of ion suppression identified in a post-column infusion experiment. Using a column with a different stationary phase chemistry can also alter selectivity. 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components and alleviate suppression.
Suboptimal ESI Source Parameters Re-optimize source parameters (e.g., capillary voltage, gas flow, temperature) using a this compound solution prepared in the final mobile phase composition. Ensure parameters are suitable for the specific flow rate.

Problem 2: Inconsistent and irreproducible results for replicate samples or quality controls (high %RSD).

Possible CauseRecommended Solution
Variable Matrix Effects 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS is essential to correct for sample-to-sample variations in ion suppression. 2. Ensure Consistent Sample Preparation: Inconsistent execution of the sample preparation protocol (e.g., variations in solvent volumes, mixing times, or SPE cartridge handling) can lead to variable matrix effects. Automation can improve consistency. 3. Prepare Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects.
Analyte Instability Verify the stability of this compound in the processed sample extract under the storage conditions of the autosampler. Degradation can lead to falling signal intensity over the course of an analytical run.
System Carryover Inject a blank solvent sample after a high-concentration sample. If the analyte is detected, it indicates carryover. Optimize the autosampler wash method by using a stronger solvent or increasing the wash volume.

Data Presentation: Impact of Sample Preparation

Effective sample preparation is the most critical step in minimizing ion suppression. The choice of technique directly impacts the cleanliness of the final extract and, consequently, the degree of matrix effect.

The following table summarizes typical matrix effect data for benzodiazepines in plasma using different sample preparation methods. A value of 100% indicates no matrix effect, values <100% indicate ion suppression, and values >100% indicate ion enhancement.

Table 1: Comparison of Matrix Effects for Benzodiazepines with Different Sample Preparation Techniques

CompoundProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Alprazolam58% (Suppression)91% (Slight Suppression)98% (Minimal Effect)
Nordiazepam65% (Suppression)94% (Slight Suppression)103% (Minimal Effect)
Temazepam47% (Suppression)88% (Suppression)96% (Minimal Effect)
Oxazepam72% (Suppression)95% (Slight Suppression)101% (Minimal Effect)
This compound (Expected) Significant Suppression Moderate to Slight Suppression Minimal Suppression/Enhancement

Note: Data is illustrative based on published results for similar benzodiazepines and demonstrates the general trend of improved performance with more selective sample preparation techniques. Mixed-mode SPE often provides superior cleanup compared to standard reversed-phase SPE.

Experimental Protocols & Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound, highlighting key decision points for minimizing ion suppression.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with SIL-IS Sample->Spike Add IS early to correct for loss and matrix effects Prep Extraction Method Spike->Prep Evap Evaporate & Reconstitute Prep->Evap PPT PPT (High Suppression) LLE LLE (Moderate Suppression) SPE SPE (Low Suppression) Inject Inject into LC-MS/MS Evap->Inject LC Chromatographic Separation Inject->LC MS ESI-MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quant Quantification Ratio->Quant

Caption: General workflow for this compound analysis.

Troubleshooting Logic for Low Signal Intensity

This diagram provides a logical path for troubleshooting poor analyte signal that may be caused by ion suppression.

G Start Low Signal for This compound? CheckSolvent Signal OK in Neat Solvent? Start->CheckSolvent PostColumn Perform Post-Column Infusion Experiment CheckSolvent->PostColumn Yes CheckInstrument Troubleshoot Instrument/Source CheckSolvent->CheckInstrument No SuppressionZone Suppression Zone Identified? PostColumn->SuppressionZone OptimizeLC Optimize LC Method to Shift Analyte RT SuppressionZone->OptimizeLC Yes ImprovePrep Improve Sample Prep (e.g., switch to SPE) SuppressionZone->ImprovePrep No, suppression is widespread End Problem Resolved OptimizeLC->End ImprovePrep->End CheckInstrument->End

Caption: Troubleshooting workflow for low analyte signal.

Detailed Protocol: Solid-Phase Extraction (SPE)

This protocol is a general method for extracting benzodiazepines from plasma using a mixed-mode cation exchange SPE plate, which is effective at removing phospholipids and other interferences.

1. Sample Pre-treatment:

  • To 200 µL of plasma sample in a collection plate, add 200 µL of 4% phosphoric acid in water.

  • Add your stable isotope-labeled internal standard (e.g., this compound-d4).

  • Vortex to mix for 30 seconds.

2. SPE Procedure (using a water-wettable mixed-mode plate like Oasis MCX):

  • Load: Load the entire pre-treated sample (~400 µL) directly onto the SPE plate. Apply a gentle vacuum to pull the sample through the sorbent. Note: Conditioning and equilibration steps are often not required for modern water-wettable polymeric sorbents.

  • Wash 1: Add 200 µL of 0.02 N Hydrochloric Acid. Apply vacuum.

  • Wash 2: Add 200 µL of 20% Methanol in water. Apply vacuum.

  • Dry: Apply high vacuum for approximately 30-60 seconds to dry the sorbent bed.

  • Elute: Place a clean collection plate inside the manifold. Add 2 x 25 µL aliquots of an elution solvent of 5% ammonium hydroxide in 60:40 (v/v) acetonitrile:methanol. Apply vacuum to collect the eluate.

3. Final Preparation:

  • To the eluate (~50 µL), add 100-150 µL of a reconstitution solvent (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

References

Best practices for long-term storage of 3-Hydroxyphenazepam standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of 3-Hydroxyphenazepam analytical standards.

Best Practices for Long-Term Storage

Proper storage of this compound standards is critical to ensure their stability and the accuracy of experimental results. The primary recommendation is to store the standards in a freezer at or below -20°C.[1][2] This applies to both neat (solid) material and solutions.

Storage Conditions Summary
ParameterRecommendationRationale
Temperature -20°C or lower (frozen)Minimizes degradation. Studies on other benzodiazepines show significant degradation at room temperature and even under refrigeration (4°C), while concentrations remain relatively stable when frozen.
Form Neat (Solid) or in SolutionBoth forms should be stored frozen.
Solvent (for solutions) Acetonitrile is a common solvent for commercially available solutions.Acetonitrile is a suitable solvent for many analytical techniques like LC-MS.
Container Tightly sealed, amber glass vials or tubes.Protects from light and prevents solvent evaporation or contamination.
Light Exposure Minimize exposure to light.Benzodiazepines can be susceptible to photodegradation.
Freeze-Thaw Cycles Keep to a minimum.Repeated freeze-thaw cycles can potentially accelerate degradation. Aliquoting the standard into smaller, single-use vials is recommended.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound standards in analytical experiments.

Logical Flow for Troubleshooting Inconsistent Results

TroubleshootingFlow start Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions (-20°C or below) start->check_storage check_handling Review Standard Handling (e.g., aliquoting, light exposure) check_storage->check_handling Storage OK degradation Potential Standard Degradation check_storage->degradation Improper Storage check_prep Examine Sample Preparation (e.g., dilution, matrix effects) check_handling->check_prep Handling OK handling_error Handling/Preparation Error check_handling->handling_error Handling Issue check_instrument Investigate Instrument Performance (e.g., LC-MS/MS parameters) check_prep->check_instrument Preparation OK check_prep->handling_error Preparation Issue instrument_issue Instrumental Problem check_instrument->instrument_issue Instrument Issue resolve Address Specific Issue and Re-run Experiment check_instrument->resolve Instrument OK degradation->resolve handling_error->resolve instrument_issue->resolve

Caption: A logical workflow for troubleshooting inconsistent experimental results.

IssuePossible CauseRecommended Action
Low or No Analyte Signal Standard degradation due to improper storage.Verify that the standard has been consistently stored at -20°C or below. If not, acquire a new standard.
Inaccurate dilution.Review dilution calculations and ensure calibrated pipettes are used. Prepare a fresh dilution from the stock standard.
Instrument issue.Check the performance of the analytical instrument (e.g., LC-MS/MS) with a known quality control sample.
Variable Peak Areas Inconsistent injection volume.Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.
Partial precipitation of the standard in solution.Before use, ensure the thawed standard solution is completely dissolved and vortex gently.
Matrix effects in biological samples.Optimize sample preparation methods (e.g., solid-phase extraction) to minimize matrix suppression or enhancement.
Appearance of Unexpected Peaks Degradation of the standard.Run a fresh standard to see if the extraneous peaks are present. If so, this may indicate degradation products.
Contamination.Check all solvents, vials, and labware for potential sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound standards?

A1: The recommended storage temperature is -20°C or colder (in a freezer).[1][2] This applies to both the neat, solid form and solutions.

Q2: How long can I store a this compound standard?

Q3: Can I store the standard in a refrigerator at 4°C?

A3: Refrigeration at 4°C is not recommended for long-term storage. Studies on other benzodiazepines have shown significant degradation at this temperature over time. For short-term storage (a few days), it is likely acceptable, but freezing is necessary for long-term stability.

Q4: Should I be concerned about freeze-thaw cycles?

A4: Yes, it is best to minimize freeze-thaw cycles. To do this, it is recommended to aliquot the stock solution into smaller, single-use vials. This allows you to thaw only the amount needed for a particular experiment.

Q5: What solvent should I use to prepare a solution of this compound?

A5: Acetonitrile is a commonly used solvent for preparing this compound standard solutions, especially for LC-MS applications.[2] Methanol can also be used. Always use a high-purity, HPLC-grade or MS-grade solvent.

Q6: My standard solution appears cloudy after thawing. What should I do?

A6: Cloudiness may indicate that the compound has precipitated out of solution. Allow the vial to reach room temperature and gently vortex to ensure the standard is fully redissolved before use. If the solution remains cloudy, it may be compromised and should not be used.

Q7: How should I handle the neat (solid) standard?

A7: When working with the neat standard, it is important to handle it in a controlled environment to prevent contamination and ensure accurate weighing. Use a calibrated analytical balance and appropriate personal protective equipment.

Experimental Protocol: Stability Assessment of this compound Standard Solutions

This protocol outlines a general procedure for assessing the stability of this compound standard solutions under different storage conditions.

Experimental Workflow

StabilityProtocol cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) aliquot Aliquot Stock into Vials for Each Condition and Time Point prep_stock->aliquot storage_conditions Store Aliquots at Different Temperatures (e.g., -80°C, -20°C, 4°C, 25°C) aliquot->storage_conditions time_points Analyze Samples at Predetermined Time Points (e.g., T=0, 1, 3, 6 months) storage_conditions->time_points lcms_analysis LC-MS/MS Analysis of This compound Concentration time_points->lcms_analysis data_analysis Compare Concentrations to T=0 and Calculate Degradation lcms_analysis->data_analysis

Caption: Workflow for a stability assessment study of this compound.

1. Objective: To determine the stability of this compound in a specific solvent under various storage temperatures over a defined period.

2. Materials:

  • This compound certified reference material (neat)
  • High-purity solvent (e.g., acetonitrile, LC-MS grade)
  • Calibrated analytical balance and pipettes
  • Amber glass vials with screw caps
  • Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
  • Validated LC-MS/MS system

3. Methodology:

4. Data Analysis:

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information for the proper long-term storage and handling of this compound standards, ensuring the integrity and reliability of their experimental data.

References

Reducing analytical variability in 3-Hydroxyphenazepam quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability during the quantification of 3-Hydroxyphenazepam.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred due to its high sensitivity and specificity, allowing for the analysis of a broader range of compounds with minimal sample preparation.[2]

Q2: Why is a deuterated internal standard recommended for this compound analysis?

A2: The use of a stable isotope-labeled internal standard, such as a deuterated form of this compound, is crucial for compensating for analytical variability.[2] Specifically, it helps to correct for matrix effects, which are variations in ionization efficiency caused by co-eluting substances from the sample matrix.[3] It also accounts for variability in sample preparation and instrument response.

Q3: What are the primary sources of analytical variability in this compound quantification?

A3: Key sources of variability include:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.

  • Thermal Instability: this compound can be thermally labile, and degradation may occur in the heated injection port of a gas chromatograph, affecting the accuracy of GC-MS analysis.

  • Sample Stability: The concentration of this compound in biological samples can change over time, influenced by storage temperature and the presence of preservatives. For instance, lower concentrations have been observed in unpreserved blood samples compared to preserved ones.

  • Incomplete Derivatization (for GC-MS): Derivatization, a necessary step for many GC-MS methods to improve volatility and thermal stability, can be a source of variability if the reaction is not complete or reproducible.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard: As mentioned, this is a highly effective way to compensate for matrix effects.

  • Change Ionization Technique: In some cases, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing in GC-MS Analysis

Possible Cause: Adsorption of the analyte to active sites within the GC system (e.g., inlet liner, column). Benzodiazepines are known to be prone to this issue.

Troubleshooting Steps:

  • Use Analyte Protectants: The addition of an analyte protectant, such as sorbitol, to the sample can significantly improve the peak shape and response for active compounds like benzodiazepines.

  • Derivatization: Ensure complete and reproducible derivatization of this compound. Silylation is a common approach for benzodiazepines.

  • Inert Flow Path: Utilize an inert GC liner and column to minimize active sites.

  • System Maintenance: Regularly clean the GC inlet and trim the analytical column.

Issue 2: High Variability Between Replicate Injections in LC-MS/MS

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficient. Consider implementing a more rigorous cleanup method like SPE.

  • Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. This will help you adjust your chromatography to avoid these regions.

  • Check Internal Standard Performance: Ensure your internal standard is co-eluting with the analyte and effectively compensating for variability. If not, you may need to select a different internal standard.

Issue 3: Low Recovery of this compound

Possible Cause: Degradation of the analyte during sample storage or preparation.

Troubleshooting Steps:

  • Storage Conditions: Store biological samples at low temperatures (e.g., -20°C or -80°C) to improve long-term stability. For blood samples, use preservatives like fluoride/oxalate.

  • pH of Extraction Solvents: Be mindful of the pH of your extraction solvents, as some benzodiazepines can be unstable in acidic solutions.

  • Evaluate Extraction Efficiency: Perform recovery experiments by comparing the response of spiked samples that have undergone the full extraction procedure to that of unextracted standards.

Experimental Protocols

LC-MS/MS Method for this compound in Blood

This protocol is a generalized representation based on common practices for benzodiazepine analysis.

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of whole blood, add 10 µL of a deuterated this compound internal standard solution.

    • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol, deionized water, and 0.1 M phosphate buffer.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with deionized water and an acidic wash solution (e.g., 0.1 M acetic acid).

    • Dry the cartridge under vacuum.

    • Elute the analyte with an appropriate solvent (e.g., a mixture of ethyl acetate and ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for both the analyte and the internal standard.

Quantitative Data Summary

ParameterThis compoundReference
Linearity Range 0.016 - 1.0 mg/L (in plasma)
Limit of Detection (LOD) 0.007 mg/L (in plasma)
Limit of Quantitation (LOQ) 0.016 mg/L (in plasma)
Intra-day Precision (%CV) Within ± 15%
Inter-day Precision (%CV) Within ± 15%
Accuracy Within ± 15%
Recovery 45% - 78%
ParameterGeneral Benzodiazepine LC-MS/MS MethodReference
Linearity Range 1 - 500 ng/mL
Limit of Quantitation (LOQ) 1 ng/mL
Bias Within ± 20%
Within-run Precision (%CV) < 20%
Between-run Precision (%CV) < 20%

Visualizations

experimental_workflow start Start: Biological Sample (e.g., Blood) add_is Add Deuterated Internal Standard start->add_is sample_prep Sample Preparation (e.g., SPE, LLE) add_is->sample_prep extract Analyte Extraction sample_prep->extract evap Evaporation & Reconstitution extract->evap injection LC-MS/MS or GC-MS Injection evap->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification (Analyte/IS Ratio) detection->quant end End: Concentration Result quant->end

Caption: General analytical workflow for this compound quantification.

troubleshooting_logic issue High Analytical Variability matrix_effects Matrix Effects? issue->matrix_effects LC-MS/MS instability Analyte Instability? issue->instability Both gc_issues GC-Specific Issues? issue->gc_issues GC-MS solution_me Improve Sample Cleanup Optimize Chromatography Use Deuterated IS matrix_effects->solution_me solution_instability Control Storage Temp Use Preservatives Check pH instability->solution_instability solution_gc Use Analyte Protectants Ensure Complete Derivatization Use Inert Flow Path gc_issues->solution_gc

Caption: Troubleshooting logic for high analytical variability.

References

Addressing thermal degradation of 3-Hydroxyphenazepam during GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 3-Hydroxyphenazepam, particularly its thermal degradation during Gas Chromatography (GC) analysis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the GC analysis of this compound in a question-and-answer format.

Q1: I am observing poor peak shape, specifically tailing, and low response for this compound in my GC-MS analysis. What could be the cause?

A1: Poor peak shape and low response for this compound are classic indicators of on-column thermal degradation. This compound, like other benzodiazepines with a hydroxyl group (e.g., oxazepam and lorazepam), is thermally labile and can decompose in the hot GC injection port.[1] This degradation leads to a lower amount of the intact analyte reaching the detector, resulting in a smaller peak, and the degradation products can cause peak tailing.

Q2: What is the primary degradation pathway for this compound during GC analysis?

A2: The primary thermal degradation pathway for benzodiazepines with an alpha-hydroxy ketone structure, such as this compound, involves the loss of a water molecule.[1] This can lead to the formation of a more stable quinazoline carboxaldehyde structure. In some cases, phenazepam has also been detected as a degradation product of this compound.

Q3: How can I minimize or prevent the thermal degradation of this compound?

A3: There are two main strategies to mitigate thermal degradation:

  • Derivatization: This is the most effective method. Converting the thermally labile hydroxyl group into a more stable form, such as a silyl ether, significantly reduces degradation. Silylation is a common and recommended derivatization technique for benzodiazepines with hydroxyl groups.[2]

  • Optimization of GC Parameters: If derivatization is not feasible, carefully optimizing your GC-MS parameters can help to reduce degradation. This includes using a lower injection port temperature and a suitable GC liner.

Q4: I want to try derivatization. What is a recommended silylation protocol for this compound?

A4: A common and effective silylation procedure involves using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). A detailed experimental protocol is provided in the "Experimental Protocols" section below.

Q5: What are the optimal GC inlet temperature settings for underivatized this compound?

A5: For thermally labile compounds, it is crucial to use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte. A good starting point is 250 °C.[3] You may need to experiment with a range of temperatures (e.g., 220-270 °C) to find the optimal balance between analyte transfer and degradation for your specific instrument and method.

Q6: Can the type of GC inlet liner affect the degradation of this compound?

A6: Yes, the liner can have a significant impact. Active sites on a dirty or non-deactivated liner can promote thermal degradation. Using a deactivated (silanized) liner is highly recommended. For sensitive compounds, liners with a glass wool packing can sometimes introduce more active sites; a liner without glass wool or one with deactivated glass wool may provide better results. Regularly replacing the inlet liner and septum is crucial for maintaining good performance.

Q7: I am still seeing issues after optimizing the inlet temperature and using a new liner. What else can I check?

A7: If problems persist, consider the following:

  • Column Choice: Ensure you are using a well-conditioned, high-quality capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Carrier Gas Flow: An optimal carrier gas flow rate is necessary for efficient transfer of the analyte through the column.

  • Sample Preparation: Ensure your sample extraction and preparation steps are not introducing contaminants that could create active sites in the GC system.

  • Alternative Analytical Techniques: For highly sensitive and accurate quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly recommended alternative as it avoids the high temperatures associated with GC analysis.[4]

Data Presentation

Table 1: General GC-MS Parameters for Benzodiazepine Analysis

ParameterRecommended SettingNotes
Injector Temperature 250 °C (starting point)Optimize by testing a range (e.g., 220-270 °C) to minimize degradation of thermally labile compounds.
Injection Mode SplitlessFor trace analysis to ensure maximum transfer of the analyte to the column.
Liner Deactivated (silanized)Essential to minimize active sites that can cause degradation.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)A standard column for general drug screening.
Carrier Gas HeliumAt a constant flow rate of approximately 1-2 mL/min.
Oven Program Initial Temp: ~80-100°C, Ramp: 10-20°C/min, Final Temp: ~300°CAdjust based on the specific analytes and desired separation.
Transfer Line Temp 280-300 °CShould be high enough to prevent analyte condensation.
Ion Source Temp ~230 °CA standard temperature for electron ionization (EI).

Table 2: Representative Impact of Inlet Temperature on the Response of a Thermally Labile Analyte

Inlet Temperature (°C)Relative Response (%)Peak Shape
22070Symmetrical
250100Symmetrical
27085Minor Tailing
29060Significant Tailing

Note: This table provides illustrative data on how increasing inlet temperature can lead to a decrease in the relative response and worsening peak shape for a thermally labile compound like this compound due to increased degradation. The optimal temperature should be determined empirically.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound using BSTFA with 1% TMCS to form a more thermally stable trimethylsilyl (TMS) derivative.

Materials:

  • Dried extract of this compound in a vial

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Ethyl acetate (anhydrous)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Ensure the sample extract containing this compound is completely dry. The presence of water will interfere with the silylation reaction.

  • Add 50 µL of anhydrous ethyl acetate to the dried extract to redissolve the analyte.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 80 °C for 20 minutes to facilitate the derivatization reaction.

  • Allow the vial to cool to room temperature.

  • Inject 1-2 µL of the derivatized sample into the GC-MS.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (Silylation) cluster_analysis GC-MS Analysis start Sample Containing This compound extraction Liquid-Liquid or Solid-Phase Extraction start->extraction dry_down Evaporate to Dryness extraction->dry_down reconstitute Reconstitute in Ethyl Acetate dry_down->reconstitute Proceed to Derivatization add_bstfa Add BSTFA + 1% TMCS reconstitute->add_bstfa heat Heat at 80°C for 20 min add_bstfa->heat inject Inject into GC-MS heat->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection

Caption: Experimental workflow for the silylation and GC-MS analysis of this compound.

troubleshooting_workflow start Poor Peak Shape / Low Response for this compound check_degradation Is Thermal Degradation Suspected? start->check_degradation derivatize Perform Silylation (See Protocol 1) check_degradation->derivatize Yes (Recommended) optimize_gc Optimize GC Conditions check_degradation->optimize_gc No / Derivatization Not Possible problem_solved Problem Resolved derivatize->problem_solved lower_temp Lower Inlet Temperature (start at 250°C) optimize_gc->lower_temp check_liner Use Deactivated Liner & Replace Septum lower_temp->check_liner check_liner->problem_solved If successful lc_ms Consider Alternative: LC-MS/MS check_liner->lc_ms If problem persists

References

Selection of appropriate internal standards for 3-Hydroxyphenazepam analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 3-Hydroxyphenazepam.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound?

A1: The most suitable internal standard for the analysis of this compound is a stable isotope-labeled (SIL) analog of the analyte itself. This compound-d5 is commercially available and represents the best choice as it shares near-identical chemical and physical properties with the unlabeled analyte, ensuring it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2]

Q2: Are there any alternative internal standards if this compound-d5 is unavailable?

A2: Yes, a structurally similar deuterated benzodiazepine can be used as an alternative. Diazepam-d5 has been successfully utilized in published LC-MS/MS methods for the quantification of this compound.[1] While not ideal, it can provide reliable results, though careful validation is crucial to ensure it adequately mimics the behavior of this compound during the analytical process.

Q3: What are the primary analytical techniques for this compound analysis?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices.[3][4] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires a derivatization step to improve the thermal stability and chromatographic behavior of 3-hydroxybenzodiazepines.

Q4: Where can I purchase reference standards for this compound and its deuterated analogs?

A4: Certified reference materials for this compound and its deuterated internal standard, this compound-d5, are available from several reputable suppliers, including LGC Standards, Santa Cruz Biotechnology, and Cerilliant.

Troubleshooting Guides

LC-MS/MS Analysis

Issue 1: Poor Peak Shape or Tailing

  • Possible Cause: Secondary interactions with the analytical column.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Ensure the mobile phase contains an appropriate modifier, such as a small percentage of formic acid or ammonium formate, to improve peak shape.

    • Column Selection: Consider using a high-performance column, such as one with core-shell particles, which can enhance peak efficiency.

    • Sample Diluent: The sample should be reconstituted in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.

Issue 2: Inconsistent or Low Internal Standard Response

  • Possible Cause: Issues with sample extraction, matrix effects, or instrument variability.

  • Troubleshooting Steps:

    • Extraction Recovery: Evaluate the recovery of the internal standard during your sample preparation procedure. If recovery is low, optimize the extraction parameters (e.g., pH, solvent choice).

    • Matrix Effects: Assess for ion suppression or enhancement by comparing the internal standard response in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, consider a more rigorous sample clean-up or chromatographic separation.

    • Instrument Performance: Regularly check the mass spectrometer's performance to ensure consistent sensitivity.

Issue 3: Interference Peaks

  • Possible Cause: Co-eluting isobaric compounds or matrix components.

  • Troubleshooting Steps:

    • Chromatographic Separation: Optimize the chromatographic gradient to separate the analyte and internal standard from any interfering peaks.

    • Mass Transitions: Select specific and unique precursor-to-product ion transitions (MRMs) for both the analyte and the internal standard to minimize the detection of interfering substances.

    • Sample Clean-up: Employ a more selective sample preparation method, such as solid-phase extraction (SPE), to remove potential interferences before analysis.

GC-MS Analysis

Issue 1: Analyte Degradation or Poor Sensitivity

  • Possible Cause: Thermal degradation of the 3-hydroxy group in the hot GC inlet.

  • Troubleshooting Steps:

    • Derivatization: A derivatization step, such as silylation, is often necessary for 3-hydroxybenzodiazepines to improve their thermal stability and volatility.

    • Inlet Temperature: Optimize the GC inlet temperature to be high enough for efficient volatilization but low enough to minimize thermal degradation.

    • Analyte Protectants: The use of analyte protectants can help to reduce active sites in the GC inlet liner, improving the response of thermally labile compounds.

Data Presentation

Table 1: Recommended Internal Standards for this compound Analysis
Internal StandardTypeRationale for UseCommercially Available
This compound-d5Stable Isotope LabeledIdeal choice; co-elutes and has identical chemical properties to the analyte, providing the most accurate correction for experimental variability.Yes
Diazepam-d5Structurally Similar AnalogA viable alternative when the deuterated analyte is unavailable; has been successfully used in published methods.Yes
Table 2: Example LC-MS/MS Parameters for this compound and Diazepam-d5
CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Retention Time (min)
This compound366.9320.8194.24.21
Diazepam-d5 (IS)290.0198.1154.24.86

Note: These parameters are based on a specific published method and may require optimization for different LC columns and instrumentation.

Experimental Protocols

LC-MS/MS Method for this compound in Biological Matrices

This protocol provides a general framework. Specific parameters should be optimized and validated for your instrumentation and matrix.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • To 1 mL of sample (e.g., plasma, urine), add the internal standard (this compound-d5 or Diazepam-d5).

    • Precondition a mixed-mode cation exchange SPE cartridge.

    • Load the sample onto the cartridge.

    • Wash the cartridge with an appropriate solvent to remove interferences.

    • Elute the analyte and internal standard with a suitable elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Liquid Chromatography (LC) Conditions

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to ensure separation from matrix components.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard analytical column).

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor the precursor and product ions for this compound and the chosen internal standard as detailed in Table 2. Optimize collision energies and other source parameters for your specific instrument.

Mandatory Visualizations

Internal_Standard_Selection_Workflow Analyte This compound Analysis Ideal_IS Isotopically Labeled IS Available? (e.g., this compound-d5) Analyte->Ideal_IS Select_Ideal Select this compound-d5 Ideal_IS->Select_Ideal Yes Alternative_IS Select Structurally Similar IS (e.g., Diazepam-d5) Ideal_IS->Alternative_IS No Validation Thorough Method Validation Select_Ideal->Validation Alternative_IS->Validation Routine_Analysis Proceed with Routine Analysis Validation->Routine_Analysis

Caption: Workflow for selecting an appropriate internal standard.

Troubleshooting_Workflow Start Analytical Issue Encountered Check_Chroma Review Chromatography (Peak Shape, Retention Time) Start->Check_Chroma Check_IS Evaluate Internal Standard (Response, Recovery) Start->Check_IS Check_MS Verify MS/MS Performance (Sensitivity, Transitions) Start->Check_MS Optimize_LC Optimize LC Method Check_Chroma->Optimize_LC Problem Identified Optimize_SamplePrep Refine Sample Preparation Check_IS->Optimize_SamplePrep Problem Identified Optimize_MS Tune MS Parameters Check_MS->Optimize_MS Problem Identified Resolved Issue Resolved Optimize_LC->Resolved Optimize_SamplePrep->Resolved Optimize_MS->Resolved

Caption: A logical approach to troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Quantitative Methods for 3-Hydroxyphenazepam in Hair Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, forensic scientists, and professionals in drug development, the accurate quantification of substances in hair provides a long-term record of exposure. This guide offers a comparative overview of analytical methodologies relevant to the validation of a quantitative method for 3-hydroxyphenazepam, a metabolite of the benzodiazepine phenazepam, in hair samples. While specific validated methods for this compound in hair are not extensively documented in publicly available literature, this guide draws upon established and validated methods for other benzodiazepines, providing a robust framework for developing and validating a method for this specific analyte. The primary technique discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for its sensitivity and specificity.[1][2]

Comparison of Analytical Performance

The validation of a quantitative method is crucial for ensuring the reliability of its results. Key validation parameters for the analysis of benzodiazepines in hair using LC-MS/MS are summarized in the table below. These values are compiled from various studies and represent a typical range of performance characteristics that can be expected when developing a method for this compound.

Table 1: Comparison of Validation Parameters for Benzodiazepine Analysis in Hair by LC-MS/MS

Validation ParameterMethod A: Methanol Extraction & LLEMethod B: Phosphate Buffer Extraction & LLEMethod C: SPENotes
Limit of Detection (LOD) 0.5 - 5 pg/mg0.1 - 5 pg/mgTypically in the low pg/mg rangeMethod B generally offers lower LODs for some benzodiazepines.
Limit of Quantification (LOQ) 1 - 20 pg/mg[3][4]0.5 - 5 pg/mg[5]0.5 - 16 pg/mgPhosphate buffer extraction often allows for lower LOQs, which is critical for detecting single-dose exposure.
Linearity (r²) > 0.99> 0.99> 0.99All methods demonstrate excellent linearity over the tested concentration ranges.
Accuracy (% Bias) < 15%< 15%< 15%Accuracy is generally within acceptable limits for bioanalytical methods.
Precision (% RSD) < 15%< 20%< 15%Both intra- and inter-day precision are typically well within acceptable ranges.
Recovery 19% - 82%32% - 76%Varies depending on the sorbent and analyteRecovery can be highly variable and should be optimized for this compound.

Experimental Protocols

The following sections detail the common experimental procedures for the analysis of benzodiazepines in hair. These protocols can be adapted and optimized for the specific analysis of this compound.

Sample Preparation
  • Decontamination: Hair samples are first decontaminated to remove external contaminants. A common procedure involves sequential washing with dichloromethane, water, and methanol.

  • Pulverization: To increase the surface area for extraction, the decontaminated hair is pulverized or cut into small segments.

  • Extraction: This is a critical step, and several methods can be employed:

    • Methanol Incubation: Hair samples are incubated in methanol, often with sonication, to extract the drugs. This method is relatively simple and rapid.

    • Phosphate Buffer Incubation: Incubation in a phosphate buffer (pH 8.4) can provide higher extraction efficiency for certain benzodiazepines.

    • Solid-Phase Extraction (SPE): SPE can be used for both extraction and clean-up, offering a high degree of selectivity. Molecularly Imprinted Solid-Phase Extraction (MISPE) is a more selective variation of SPE.

Chromatographic Separation

Liquid chromatography is used to separate the analyte of interest from other compounds in the extract.

  • Column: A C18 column is commonly used for the separation of benzodiazepines.

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol is typical.

  • Flow Rate: A flow rate of around 0.3-0.6 mL/min is generally used.

Mass Spectrometric Detection

Tandem mass spectrometry is employed for the sensitive and specific detection and quantification of the analyte.

  • Ionization: Electrospray ionization (ESI) in positive mode is the most common ionization technique for benzodiazepines.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte.

Visualizing the Workflow and Method Comparison

To better understand the processes involved, the following diagrams illustrate the general validation workflow and a comparison of different extraction methods.

Analytical_Method_Validation_Workflow cluster_Prep Method Development & Optimization cluster_Validation Method Validation cluster_Application Routine Application SamplePrep Sample Preparation (Decontamination, Pulverization, Extraction) LC_Conditions LC Method Optimization (Column, Mobile Phase, Gradient) MS_Conditions MS/MS Parameter Optimization (Ionization, MRM Transitions) Selectivity Selectivity & Specificity MS_Conditions->Selectivity Linearity Linearity & Range Selectivity->Linearity LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) LOD_LOQ->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability Recovery_Matrix->Stability Routine_Analysis Analysis of Authentic Samples Stability->Routine_Analysis QC Quality Control Routine_Analysis->QC

Caption: General workflow for the validation of a quantitative analytical method.

Extraction_Method_Comparison cluster_Methods Extraction Methods cluster_Performance Performance Characteristics Methanol Methanol Extraction Simplicity Simplicity & Speed Methanol->Simplicity High Sensitivity Sensitivity (LOQ) Methanol->Sensitivity Moderate Selectivity Selectivity Methanol->Selectivity Moderate Recovery Recovery Methanol->Recovery Variable Phosphate Phosphate Buffer Extraction Phosphate->Simplicity Moderate Phosphate->Sensitivity High Phosphate->Selectivity Moderate Phosphate->Recovery Variable SPE Solid-Phase Extraction (SPE) SPE->Simplicity Low SPE->Sensitivity High SPE->Selectivity High SPE->Recovery Good

Caption: Comparison of key performance characteristics of different extraction methods.

References

A Comparative Guide to the Cross-Reactivity of 3-Hydroxyphenazepam in Commercial Benzodiazepine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

One study noted that while the detection of 3-hydroxyphenazepam was not investigated, its structural similarity to temazepam (the 3-hydroxy metabolite of diazepam) suggests its detection via immunoassay may be comparable.[1]

Comparative Cross-Reactivity Data

The following tables summarize the cross-reactivity of phenazepam and other novel psychoactive benzodiazepines in various commercial immunoassays. This data is intended to provide a comparative reference for researchers assessing the potential detection of this compound. Cross-reactivity is highly dependent on the specific assay and its calibrator.

Table 1: Cross-Reactivity of Phenazepam in Commercial Benzodiazepine Immunoassays

Immunoassay PlatformAssayCalibrator (Cutoff)Phenazepam Concentration for Positive Result (ng/mL)Cross-Reactivity (%)
Siemens V-TwinSiemens Emit II PlusLormetazepam (200 ng/mL)142141%
Roche c 501Roche Cobas Benz PlusNordiazepam (300 ng/mL)36283%
Vitros 5,1 FSVitros BENZLormetazepam (200 ng/mL)168119%
Olympus AU400Siemens Emit II plusLormetazepam (200 ng/mL)140Not Reported
Beckman Coulter AU4800Beckman CoulterLormetazepam (200 ng/mL)462Not Reported
Immunalysis®Benzodiazepine ELISA KitOxazepamNot Reported79-107%

Data compiled from studies assessing phenazepam in spiked urine or blood samples.

Table 2: Cross-Reactivity of Other Novel Benzodiazepines in Commercial Immunoassays

CompoundImmunoassay KitCalibratorCross-Reactivity (%)
EtizolamImmunalysis® Benzodiazepine ELISAOxazepam79-107%
PyrazolamImmunalysis® Benzodiazepine ELISAOxazepam79-107%
FlubromazepamImmunalysis® Benzodiazepine ELISAOxazepam79-107%
DiclazepamImmunalysis® Benzodiazepine ELISAOxazepam79-107%
DelorazepamImmunalysis® Benzodiazepine ELISAOxazepam79-107%
BentazepamUnspecifiedUnspecifiedLimited
DiclazepamUnspecifiedUnspecifiedHighest Signal

This table provides a broader context of how various novel benzodiazepines interact with commercial immunoassays. It is important to note that "limited" and "highest signal" are qualitative descriptions from the source material and quantitative percentages were not provided in that specific study.

Experimental Protocols

The following is a generalized methodology for determining the cross-reactivity of a novel benzodiazepine, such as this compound, in a commercial immunoassay.

Objective: To determine the percent cross-reactivity of a target analyte (e.g., this compound) in a specific benzodiazepine immunoassay.

Materials:

  • Commercial benzodiazepine immunoassay kit (e.g., ELISA, EMIT)

  • Certified reference material of the target analyte (this compound)

  • Certified reference material of the assay calibrator (e.g., nordiazepam, oxazepam)

  • Drug-free, pooled human urine or blood

  • Appropriate solvent for stock solutions (e.g., methanol, acetonitrile)

  • Standard laboratory equipment, including calibrated pipettes, tubes, and an instrument-specific analyzer or plate reader.

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a high-concentration stock solution of the target analyte and the assay calibrator in a suitable solvent.

    • Prepare a series of working standards by spiking drug-free urine or blood with the stock solutions to achieve a range of concentrations.

  • Assay Performance:

    • Analyze the prepared standards and calibrators according to the immunoassay manufacturer's instructions.

    • Ensure that quality control samples are run to validate the assay performance.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Generate a calibration curve using the response of the assay calibrator standards.

    • Determine the concentration of the target analyte that produces a response equivalent to the assay's cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Calibrator at Cutoff / Concentration of Target Analyte at Cutoff Response) x 100

Visualizations

The following diagrams illustrate the metabolic pathway of phenazepam and the experimental workflow for determining immunoassay cross-reactivity.

cluster_metabolism Phenazepam Metabolism Phenazepam Phenazepam This compound This compound Phenazepam->this compound Hydroxylation

Caption: Metabolic pathway of Phenazepam to this compound.

cluster_workflow Immunoassay Cross-Reactivity Workflow A Prepare Stock Solutions (Analyte & Calibrator) B Spike Drug-Free Matrix (Urine/Blood) A->B C Analyze Samples with Immunoassay B->C D Generate Calibration Curve C->D E Determine Analyte Concentration at Cutoff Response D->E F Calculate % Cross-Reactivity E->F

Caption: Experimental workflow for determining immunoassay cross-reactivity.

References

A Comparative Guide to the Quantitative Analysis of 3-Hydroxyphenazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-hydroxyphenazepam, an active metabolite of the designer benzodiazepine phenazepam, is critical in clinical and forensic toxicology, as well as in therapeutic drug monitoring. This guide provides a comparative overview of published analytical methodologies for the determination of this compound in biological matrices. In the absence of publicly available inter-laboratory proficiency testing data, this document focuses on the cross-validation and performance of different analytical methods as reported in peer-reviewed literature, offering a valuable resource for laboratories seeking to establish or refine their own analytical protocols.

Quantitative Performance of Analytical Methods

The performance of an analytical method is determined by several key validation parameters. The following tables summarize the quantitative data from published studies on the analysis of this compound, primarily utilizing Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Method Performance in Blood/Plasma

ParameterMethod 1 (Mei et al., 2019)[1][2]Method 2 (Crichton et al., 2015)[3][4]Method 3 (Grigor'ev et al., 2021)
Matrix Postmortem BloodPostmortem Fluids (including blood) & TissuesHuman Blood Plasma
Instrumentation LC-MS/MSLC-MS/MSHPLC-MS/MS
Linear Range 1-500 ng/mL0.016-1.0 mg/L (16-1000 ng/mL)Not explicitly stated, but cross-validation performed on patient samples
Limit of Detection (LOD) 0.5 ng/mLNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 1 ng/mL0.016 mg/L (16 ng/mL)Not explicitly stated
Accuracy (Bias %) ±12%Within ±15%Not explicitly stated, but methods showed good agreement
Precision (Intra-day RSD) 3-20%Within ±15%Not explicitly stated
Precision (Inter-day RSD) 4-21%Within ±15%Not explicitly stated, but methods deemed reproducible
Recovery 35-90%Not explicitly statedNot explicitly stated

Table 2: Method Performance in Urine

ParameterMethod 1 (Crichton et al., 2015)
Matrix Urine
Instrumentation LC-MS/MS
Linear Range 0.016-1.0 mg/L (16-1000 ng/mL)
Limit of Quantification (LOQ) 0.016 mg/L (16 ng/mL)
Accuracy Within ±15%
Precision (Within-run & Between-run) Within ±15%

Experimental Protocols

The methodologies employed in the cited studies, while all based on LC-MS/MS, exhibit variations in sample preparation and analytical conditions. These differences can influence the method's performance characteristics.

Method 1: Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE) in Blood Plasma (Grigor'ev et al., 2021)

This study performed a cross-validation of two different sample preparation methods for the analysis of this compound in human blood plasma.

  • Sample Preparation:

    • Solid Phase Extraction (SPE): Detailed protocol for the specific SPE cartridge was not provided in the abstract. Generally, SPE involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a solvent.

    • Supported Liquid Extraction (SLE): This technique involves the use of a diatomaceous earth packed column. The aqueous sample is absorbed onto the support, and the analytes are eluted with an immiscible organic solvent.

  • Instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Analysis: The study utilized Bland-Altman analysis and Deming regression to compare the results from the two extraction methods, confirming the absence of systematic error and demonstrating acceptable precision between the methods.

Method 2: Solid Phase Extraction in Postmortem Blood (Mei et al., 2019)

This method was validated for the determination of 13 designer benzodiazepines, including this compound, in postmortem blood.

  • Sample Preparation (SPE):

    • 0.5 mL of postmortem blood was used.

    • Analytes were extracted using solid phase extraction.

  • Instrumentation (LC-MS/MS):

    • Chromatography: Separation was performed on a C18 column.

    • Mass Spectrometry: Analysis was conducted in electrospray positive mode using multiple reaction monitoring (MRM).

Method 3: Liquid-Liquid Extraction in Post-mortem Fluids and Tissues (Crichton et al., 2015)

This study reported the tissue distribution and concentration of phenazepam and this compound in various post-mortem specimens.

  • Sample Preparation: While the abstract does not detail the extraction method, liquid-liquid extraction is a common technique for these types of analyses.

  • Instrumentation (LC-MS/MS): The study utilized liquid chromatography-tandem mass spectrometry for quantification. The method was validated in blank urine, blank human SAGM blood, equine plasma, and porcine vitreous.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analysis of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Sample Biological Sample (Blood, Urine) SPE Solid Phase Extraction (SPE) Sample->SPE SLE Supported Liquid Extraction (SLE) Sample->SLE LLE Liquid-Liquid Extraction (LLE) Sample->LLE Extract Analyte Extract SPE->Extract SLE->Extract LLE->Extract LC Liquid Chromatography (LC) Separation Extract->LC Injection MS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MS Elution Data Data Acquisition & Processing MS->Data Results Concentration Determination Data->Results

Caption: General workflow for this compound analysis.

The following diagram illustrates the logical relationship in a cross-validation study, comparing two different analytical methods.

cluster_0 Method Comparison cluster_1 Statistical Analysis PatientSamples Patient Samples (n=100) MethodA Method A (e.g., SPE) PatientSamples->MethodA MethodB Method B (e.g., SLE) PatientSamples->MethodB ResultsA Results from Method A MethodA->ResultsA ResultsB Results from Method B MethodB->ResultsB Comparison Statistical Comparison (Bland-Altman, Deming Regression) ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Equivalence & Reproducibility Comparison->Conclusion

Caption: Cross-validation logical workflow.

References

3-Hydroxyphenazepam in Urine Screening: A Comparative Analysis Against Other Benzodiazepine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of benzodiazepine use, whether for clinical monitoring or forensic purposes, relies heavily on the accurate identification of their metabolites in urine. Phenazepam, a potent benzodiazepine, and its primary active metabolite, 3-hydroxyphenazepam, present unique challenges and considerations in toxicological screening. This guide provides a detailed comparison of this compound with other common benzodiazepine metabolites in the context of urine screening, supported by experimental data and protocols.

Executive Summary

Urine screening for benzodiazepines typically involves an initial immunoassay followed by a confirmatory analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The detection of this compound is a key indicator of phenazepam ingestion. Its detectability and the potential for cross-reactivity in immunoassays vary compared to the metabolites of other commonly prescribed benzodiazepines such as diazepam, alprazolam, and clonazepam. Confirmatory methods provide the specificity required for unambiguous identification and quantification.

Comparison of Benzodiazepine Metabolites in Urine

The following table summarizes the key characteristics of this compound and other major benzodiazepine metabolites relevant to urine drug screening.

MetaboliteParent Benzodiazepine(s)Typical Urinary Detection WindowNotes on Immunoassay Screening
This compound PhenazepamUp to 2 weeks or longer with chronic useCross-reactivity is variable and may be comparable to temazepam.[1] Specific immunoassays for phenazepam may have better sensitivity.
α-HydroxyalprazolamAlprazolam2 to 5 days[2]Generally good cross-reactivity in standard benzodiazepine immunoassays.
7-AminoclonazepamClonazepam3 to 7 days[3]Often exhibits poor cross-reactivity with many standard benzodiazepine immunoassays, leading to false negatives.[3]
NordiazepamDiazepam, Chlordiazepoxide, PrazepamUp to 30 days with chronic use[3]A common metabolite for several benzodiazepines; its presence is not specific to a single parent drug.
OxazepamDiazepam, Chlordiazepoxide, TemazepamUp to 7 daysGood cross-reactivity in most immunoassays; another common metabolite for multiple benzodiazepines.
TemazepamDiazepam, TemazepamUp to 7 daysGenerally detectable by standard immunoassays.
LorazepamLorazepam1 to 5 daysPrimarily excreted as a glucuronide conjugate; hydrolysis is often necessary for detection by some immunoassays.

Metabolic Pathway of Phenazepam

Phenazepam undergoes hepatic metabolism, primarily through hydroxylation by the cytochrome P450 enzyme CYP3A4, to form its major active metabolite, this compound. Both phenazepam and this compound are then typically conjugated with glucuronic acid before being excreted in the urine.

G Metabolic Pathway of Phenazepam Phenazepam Phenazepam CYP3A4 CYP3A4 Phenazepam->CYP3A4 Hydroxylation Glucuronidation Glucuronidation Phenazepam->Glucuronidation This compound This compound CYP3A4->this compound This compound->Glucuronidation Conjugated Metabolites Conjugated Metabolites Glucuronidation->Conjugated Metabolites Urine Excretion Urine Excretion Conjugated Metabolites->Urine Excretion

Phenazepam Metabolism

Experimental Protocols

Accurate detection of benzodiazepine metabolites requires robust analytical methods. Below are detailed protocols for both initial screening and confirmatory analysis.

Urine Screening Workflow

A typical workflow for urine benzodiazepine testing involves an initial screening step to presumptively identify positive samples, followed by a more specific and sensitive confirmation method for definitive results.

G Urine Benzodiazepine Screening Workflow cluster_0 Screening Phase cluster_1 Confirmation Phase Urine Sample Urine Sample Immunoassay Immunoassay Urine Sample->Immunoassay Negative Result Negative Result Immunoassay->Negative Result Negative Presumptive Positive Presumptive Positive Immunoassay->Presumptive Positive Positive Hydrolysis Hydrolysis Extraction Extraction Hydrolysis->Extraction Derivatization (for GC-MS) Derivatization (for GC-MS) Extraction->Derivatization (for GC-MS) Analysis Analysis Derivatization (for GC-MS)->Analysis Confirmed Positive Confirmed Positive Analysis->Confirmed Positive Confirmed Negative Confirmed Negative Analysis->Confirmed Negative Presumptive Positive->Hydrolysis

Urine Screening Workflow
Immunoassay Screening

Immunoassays are a common first-line screening tool due to their speed and high-throughput capabilities. However, their specificity can be limited.

  • Principle: Competitive binding immunoassay where drug in the urine sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites.

  • Procedure:

    • Collect a urine specimen according to standard procedures.

    • Perform the assay using a commercial benzodiazepine immunoassay kit on an automated analyzer.

    • Calibrators and controls should be run with each batch of samples.

    • A result above the established cutoff concentration is considered presumptively positive.

  • Limitations: Cross-reactivity with other structurally related compounds can lead to false positives. Conversely, some benzodiazepine metabolites, like 7-aminoclonazepam, may have low cross-reactivity, resulting in false negatives. The cross-reactivity for this compound can be variable between different immunoassays.

Confirmatory Analysis by GC-MS

GC-MS is a highly specific and sensitive method for the definitive identification and quantification of benzodiazepine metabolites.

  • Sample Preparation:

    • Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and β-glucuronidase enzyme in a suitable buffer (e.g., acetate buffer, pH 5.0). Incubate at an elevated temperature (e.g., 55°C) for a specified time (e.g., 2 hours) to cleave the glucuronide conjugates.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Adjust the pH of the hydrolyzed sample to alkaline (e.g., pH 9.0) and extract the metabolites using an organic solvent (e.g., ethyl acetate) for LLE, or pass the sample through an SPE cartridge.

    • Derivatization: Evaporate the organic extract to dryness and reconstitute in a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) to improve the chromatographic properties of the analytes.

  • Instrumentation and Analysis:

    • Gas Chromatograph: Inject the derivatized sample onto a capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of target ions for each metabolite and internal standard.

Confirmatory Analysis by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and often requires less sample preparation than GC-MS, as derivatization is typically not necessary.

  • Sample Preparation:

    • Enzymatic Hydrolysis: Similar to the GC-MS protocol, perform enzymatic hydrolysis to cleave glucuronide conjugates.

    • Sample Dilution or SPE: Depending on the sensitivity of the instrument, the hydrolyzed sample may be diluted ("dilute-and-shoot") or cleaned up using SPE.

  • Instrumentation and Analysis:

    • Liquid Chromatograph: Separate the metabolites on a C18 or other suitable reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid).

    • Tandem Mass Spectrometer: Operate with an electrospray ionization (ESI) source in positive ion mode. Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte and internal standard for definitive identification and quantification.

Conclusion

The detection of this compound is crucial for identifying phenazepam use. While immunoassays can provide a preliminary indication, their limitations in terms of cross-reactivity necessitate confirmation by more specific methods like GC-MS or LC-MS/MS. A thorough understanding of the metabolic pathways and the analytical characteristics of different benzodiazepine metabolites is essential for accurate interpretation of urine drug screening results in research, clinical, and forensic settings. The choice of analytical method should be guided by the specific requirements for sensitivity, specificity, and the range of benzodiazepines being targeted.

References

A Comparative Guide to the Quantification of 3-Hydroxyphenazepam: Accuracy and Precision of Leading Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-Hydroxyphenazepam, an active metabolite of the designer benzodiazepine phenazepam, is critical in clinical and forensic toxicology, as well as in pharmacokinetic studies. This guide provides a comprehensive comparison of the most commonly employed analytical methods for its determination in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.

Comparative Analysis of Quantification Methods

The selection of an analytical method for this compound quantification is contingent on the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the performance characteristics of LC-MS/MS, GC-MS, and HPLC-UV for the analysis of this compound and other structurally related benzodiazepines.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Principle Separation by liquid chromatography followed by mass-based detection of precursor and product ions.Separation of volatile compounds by gas chromatography followed by mass-based detection.Separation by liquid chromatography followed by detection based on the absorption of UV light.
Linearity (R²) > 0.99[1]> 0.998[2]> 0.996[3]
Limit of Detection (LOD) 0.5 ng/mL (for this compound)[1]0.02 - 0.53 ng/mL (for various benzodiazepines)10 - 20 ng/mL (for various benzodiazepines)[3]
Limit of Quantification (LOQ) 1 ng/mL (for this compound)1 - 2 ng/mL (for various benzodiazepines)30 - 50 ng/mL (for various benzodiazepines)
Intra-day Precision (%RSD) 3 - 20% (for this compound)< 12.7% (for various benzodiazepines)0.45 - 7.69% (for various benzodiazepines)
Inter-day Precision (%RSD) 4 - 21% (for this compound)< 14.9% (for various benzodiazepines)0.45 - 7.69% (for various benzodiazepines)
Accuracy/Recovery (%) 35 - 90% (for this compound)> 74% (for various benzodiazepines)93.7 - 108.7% (for various benzodiazepines)
Sample Throughput HighModerateHigh
Selectivity Very HighHighModerate
Derivatization Not typically required.Often required for polar benzodiazepines.Not required.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods for this compound and other benzodiazepines and may require optimization for specific laboratory conditions and matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound in Blood

This protocol is based on a validated method for the quantification of 13 designer benzodiazepines, including this compound, in postmortem blood.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 0.5 mL of blood sample, add internal standard.

  • Perform protein precipitation.

  • Condition a C18 SPE cartridge.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. Chromatographic Conditions

  • Column: C18 analytical column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

c. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z) for this compound: To be determined by direct infusion.

  • Product Ions (m/z) for this compound: To be determined by direct infusion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Benzodiazepines in Biological Samples (Representative Protocol)

This protocol outlines a general procedure for the analysis of benzodiazepines by GC-MS, which often requires derivatization.

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of sample (e.g., urine, blood), add internal standard and a buffer to adjust the pH.

  • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and evaporate to dryness.

b. Derivatization

  • Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Heat the mixture to facilitate the derivatization reaction.

c. Chromatographic Conditions

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient to ensure separation of analytes.

d. Mass Spectrometric Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan.

  • Characteristic Ions (m/z) for Derivatized Benzodiazepines: To be determined from the mass spectrum of the derivatized standard.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Benzodiazepines in Biological Samples (Representative Protocol)

This protocol is based on a method for the simultaneous determination of several benzodiazepines in biological fluids.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of plasma or urine, add an internal standard.

  • Condition a C8 SPE cartridge.

  • Load the sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute the benzodiazepines with a stronger solvent.

  • Evaporate the eluent and reconstitute the residue in the mobile phase.

b. Chromatographic Conditions

  • Column: C8 or C18 analytical column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength of maximum absorbance for the benzodiazepines of interest (e.g., 240 nm).

Workflow and Pathway Diagrams

To visualize the analytical process, the following diagrams illustrate a typical workflow for this compound quantification and a conceptual signaling pathway.

Quantification Workflow General Workflow for this compound Quantification cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Protein Precipitation Protein Precipitation Internal Standard Addition->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) Protein Precipitation->Liquid-Liquid Extraction (LLE) Derivatization (for GC-MS) Derivatization (for GC-MS) Solid-Phase Extraction (SPE)->Derivatization (for GC-MS) Liquid-Liquid Extraction (LLE)->Derivatization (for GC-MS) Chromatographic Separation Chromatographic Separation Derivatization (for GC-MS)->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Peak Integration Peak Integration Detection->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification Quantification Calibration Curve Generation->Quantification

Caption: General workflow for this compound quantification.

Logical_Relationship Method Selection Logic High Sensitivity & Selectivity High Sensitivity & Selectivity LC-MS/MS LC-MS/MS High Sensitivity & Selectivity->LC-MS/MS Primary Choice GC-MS GC-MS High Sensitivity & Selectivity->GC-MS Alternative High Throughput Screening High Throughput Screening HPLC-UV HPLC-UV High Throughput Screening->HPLC-UV Suitable Cost-Effective Routine Analysis Cost-Effective Routine Analysis Cost-Effective Routine Analysis->HPLC-UV Primary Choice Cost-Effective Routine Analysis->GC-MS Alternative

References

A Comparative Analysis of Cinazepam and its Active Metabolite, 3-Hydroxyphenazepam, at Presynaptic Sites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the presynaptic effects of cinazepam, a partial GABAA receptor agonist, and its primary active metabolite, 3-hydroxyphenazepam. The data presented herein is derived from in vitro studies on isolated rat cortex nerve terminals (synaptosomes), offering a direct comparison of their mechanisms of action at the presynaptic level.

Quantitative Data Summary

The following table summarizes the differential effects of cinazepam and this compound on various presynaptic parameters. These findings highlight their distinct pharmacological profiles.

Presynaptic ParameterCinazepam (100-200 µM)This compoundReference
Transporter-Mediated [³H]GABA Uptake Facilitated (enhanced initial rate and accumulation)Decreased[1][2][3]
Ambient [³H]GABA Levels DecreasedNo change[1][2]
Transporter-Mediated [³H]GABA Release DecreasedNo change
Exocytotic [³H]GABA Release (in presence of NO-711) DecreasedDecreased
Tonic [³H]GABA Release (in presence of NO-711) No changeNo change
Synaptosomal Plasma Membrane Potential HyperpolarizedDepolarized (opposite effect)
Synaptic Vesicle Acidification IncreasedDecreased (opposite effect)

Signaling and Mechanistic Differences

The distinct presynaptic actions of cinazepam and its metabolite, this compound, suggest different underlying mechanisms. Cinazepam appears to enhance GABAergic tone by promoting GABA uptake and vesicle filling, while this compound seems to inhibit the GABA transporter.

cluster_Cinazepam Cinazepam cluster_3OH This compound Cinazepam Cinazepam C_uptake Facilitates GABA Uptake Cinazepam->C_uptake C_release Decreases Ambient GABA Cinazepam->C_release C_potential Hyperpolarizes Membrane Cinazepam->C_potential C_acid Increases Vesicle Acidification Cinazepam->C_acid GABA_transporter GABA Transporter C_uptake->GABA_transporter Plasma_Membrane Plasma Membrane C_potential->Plasma_Membrane Synaptic_Vesicle Synaptic Vesicle C_acid->Synaptic_Vesicle OH3 This compound OH_uptake Decreases GABA Uptake OH3->OH_uptake OH_release No Change in Ambient GABA OH3->OH_release OH_potential Depolarizes Membrane OH3->OH_potential OH_acid Decreases Vesicle Acidification OH3->OH_acid OH_uptake->GABA_transporter OH_potential->Plasma_Membrane OH_acid->Synaptic_Vesicle

Caption: Comparative signaling pathways of cinazepam and this compound at presynaptic sites.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Borisova et al. (2021).

Isolation of Synaptosomes
  • Tissue Preparation: Wistar rats are decapitated, and the cerebral cortex is rapidly removed and placed in an ice-cold isolation medium (0.32 M sucrose, 5 mM HEPES-NaOH, pH 7.4).

  • Homogenization: The cortex is minced and homogenized in the isolation medium using a glass-Teflon homogenizer.

  • Centrifugation: The homogenate is centrifuged at 1,000 g for 10 minutes to remove nuclei and cellular debris.

  • Synaptosome Pelleting: The resulting supernatant is then centrifuged at 14,000 g for 20 minutes to pellet the crude synaptosomal fraction.

  • Washing: The pellet is washed by resuspension in the isolation medium and re-centrifugation. The final synaptosomal pellet is used for subsequent assays.

[³H]GABA Uptake and Release Assay

This assay measures the activity of GABA transporters in the synaptosomal membrane.

start Start: Isolated Synaptosomes preincubation Pre-incubation (10 min, 37°C) with Cinazepam or This compound start->preincubation add_gaba Add [³H]GABA (50 nM) preincubation->add_gaba incubation Incubation (8 min, 37°C) for GABA Uptake add_gaba->incubation filtration Rapid Filtration to separate synaptosomes from medium incubation->filtration release Resuspend [³H]GABA-loaded synaptosomes in fresh medium with or without Ca²⁺ incubation->release For Release Assay scintillation Scintillation Counting to quantify [³H]GABA uptake filtration->scintillation end End: Data Analysis scintillation->end sample_collection Collect medium samples at timed intervals release->sample_collection release_quantification Scintillation Counting to quantify [³H]GABA release sample_collection->release_quantification release_quantification->end

References

Establishing Cutoff Concentrations for 3-Hydroxyphenazepam in Clinical Toxicology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances, including designer benzodiazepines like 3-Hydroxyphenazepam, presents a continuous challenge for clinical toxicology laboratories. Establishing appropriate cutoff concentrations for these new compounds is critical for accurate interpretation of toxicology results, ensuring that therapeutic use is distinguished from misuse or overdose. This guide provides a comparative framework for establishing cutoff concentrations for this compound, drawing parallels with established practices for other benzodiazepines and utilizing available experimental data.

Introduction to this compound

This compound is an active metabolite of phenazepam, a benzodiazepine developed in the Soviet Union.[1] It is also a metabolite of the prodrug cinazepam.[2] Like other benzodiazepines, it acts as a positive allosteric modulator of the GABA-A receptor.[3] While phenazepam itself has been detected in clinical and forensic cases, the establishment of clear guidelines for its metabolite, this compound, is still evolving.

Challenges in Establishing Cutoff Concentrations

The determination of a scientifically sound cutoff concentration is a multi-faceted process that considers the analytical sensitivity of testing methods, the pharmacokinetic profile of the drug, and the desired clinical or forensic application of the test. For novel compounds like this compound, this process is often hampered by a lack of extensive clinical data and commercially available calibrators and controls.

Comparative Data for Benzodiazepine Cutoff Concentrations

Clinical toxicology laboratories typically employ a two-tiered testing approach: an initial screening test using immunoassays followed by a confirmatory test using a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Cutoff concentrations are established for both screening and confirmation to minimize false-positive and false-negative results.

Table 1: Comparison of Screening and Confirmatory Cutoff Concentrations for Commonly Tested Benzodiazepines in Urine

Benzodiazepine/MetaboliteScreening Cutoff (ng/mL)Confirmatory Cutoff (ng/mL)Notes
General Benzodiazepine Class 200 - 300[5]-Immunoassay dependent; cross-reactivity varies.
Alprazolam-20Parent drug often in low concentrations.
α-Hydroxyalprazolam-20Primary metabolite of Alprazolam.
Clonazepam-40
7-Aminoclonazepam-40Primary metabolite of Clonazepam.
Diazepam-40
Nordiazepam-40Metabolite of Diazepam, Chlordiazepoxide, and others.
Oxazepam-40Metabolite of Diazepam, Temazepam, and others.
Temazepam-40
Lorazepam-40

Note: Cutoff concentrations can vary between laboratories and regulatory bodies. The values presented are for illustrative purposes.

Available Data for this compound

Direct clinical data on this compound concentrations are limited. However, a study on post-mortem cases provides some insight into the concentrations that might be encountered.

Table 2: Reported Concentrations of this compound in Post-Mortem Samples

SpecimenMedian Concentration (mg/L)Concentration Range (mg/L)
Femoral Blood0.0520.019 - 0.159
Cardiac Blood0.0540.019 - 0.161
Urine0.0810.017 - 0.274
Data extracted from Crichton et al. (2015). Note: 1 mg/L is equivalent to 1000 ng/mL.

These post-mortem concentrations, which are not directly translatable to a clinical population, suggest that urinary concentrations of this compound can be in the range of tens to hundreds of ng/mL.

Experimental Protocol for Establishing a Cutoff Concentration

The following is a generalized protocol for establishing a laboratory-defined cutoff concentration for a novel analyte like this compound.

1. Method Validation

A highly sensitive and specific quantitative method, typically LC-MS/MS, must be developed and validated. Validation parameters should include:

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from background noise.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Precision: The agreement between replicate measurements.

  • Accuracy: The closeness of a measured value to a known true value.

  • Matrix Effects: The influence of other components in the biological sample on the analytical result.

  • Stability: The stability of the analyte in the biological matrix under various storage conditions.

2. Population Studies

Analyze a statistically significant number of authentic clinical specimens to determine the distribution of this compound concentrations in the target population. This should ideally include samples from:

  • Known positive individuals (if available).

  • A general patient population to assess the prevalence and concentration range.

  • A drug-naive population to establish the absence of the analyte.

3. Cutoff Determination

Based on the method's performance and the population data, a cutoff concentration can be proposed. The cutoff should be set high enough to avoid false-positive results from analytical noise or insignificant exposure but low enough to detect clinically relevant concentrations. The LOQ is often a starting point for considering the confirmatory cutoff.

4. Immunoassay Cross-Reactivity Studies

For a screening cutoff, the cross-reactivity of commercially available benzodiazepine immunoassays with this compound must be determined. This involves spiking known concentrations of this compound into drug-free urine and observing the immunoassay response. Studies on phenazepam have shown variable cross-reactivity with different immunoassays. It has been suggested that the cross-reactivity of this compound may be comparable to that of temazepam, another 3-hydroxy benzodiazepine metabolite.

Workflow for Establishing and Implementing a Cutoff Concentration

The following diagram illustrates the logical workflow for establishing and implementing a new cutoff concentration in a clinical toxicology laboratory.

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Data Collection & Analysis cluster_2 Phase 3: Cutoff Establishment & Implementation A Develop & Optimize LC-MS/MS Method B Determine LOD & LOQ A->B C Assess Linearity, Precision & Accuracy B->C D Evaluate Matrix Effects & Stability C->D E Analyze Authentic Clinical Specimens D->E Validated Method Ready F Determine Concentration Distribution E->F H Propose Screening & Confirmatory Cutoffs F->H Population Data G Perform Immunoassay Cross-Reactivity Studies G->H Cross-Reactivity Data I Develop Standard Operating Procedures (SOPs) H->I J Implement New Cutoffs in Laboratory Information System (LIS) I->J K Ongoing Quality Control & Proficiency Testing J->K

Caption: Workflow for establishing a laboratory-defined cutoff concentration.

Conclusion and Recommendations

Establishing a definitive cutoff concentration for this compound requires further research and data from clinical populations. Based on the limited available data and established practices for other benzodiazepines, the following recommendations are made:

  • Confirmatory Cutoff (LC-MS/MS): Laboratories should perform validation studies to establish a specific LOQ for this compound. A confirmatory cutoff could be set at or near the validated LOQ, which, based on typical analytical sensitivity, might fall in the range of 10-50 ng/mL.

  • Screening Cutoff (Immunoassay): Due to the unknown and likely variable cross-reactivity of different benzodiazepine immunoassays with this compound, a specific screening cutoff cannot be universally recommended. Each laboratory must validate their chosen immunoassay to determine its sensitivity for this compound. If the cross-reactivity is low, there is a risk of false-negative screening results.

This guide provides a framework for researchers and clinical laboratories to approach the challenge of establishing cutoff concentrations for novel benzodiazepines. A thorough validation of analytical methods and a comprehensive evaluation of population data are paramount to ensuring the accuracy and clinical utility of toxicological testing for this compound.

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxyphenazepam: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. 3-Hydroxyphenazepam, a benzodiazepine and an active metabolite of phenazepam, requires careful handling and disposal due to its pharmacological properties and the limited availability of specific disposal protocols.[1][2][3] This guide provides essential safety information and a step-by-step approach to its disposal, ensuring the protection of laboratory personnel and the environment.

Chemical and Safety Data Overview

This compound is a research chemical with hypnotic, sedative, anxiolytic, and anticonvulsant properties.[1][3] While some safety data sheets (SDS) classify it as not a hazardous substance, others recommend treating it as hazardous until more information is available. Given the lack of comprehensive toxicological data, a cautious approach is warranted.

PropertyDataSource
Chemical Formula C15H10BrClN2O2
Molar Mass 365.61 g/mol
Appearance Neat solid
Storage -20°C
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents
Known Hazards May be irritating to mucous membranes and respiratory tract. Potential for harm through inhalation, ingestion, or skin absorption.

Core Principles of Disposal

The disposal of this compound, like other pharmaceutical waste in a research setting, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The fundamental principle is to prevent the release of active pharmaceutical ingredients into the environment and to ensure the safety of all personnel involved in the disposal process.

Step-by-Step Disposal Protocol

Due to the absence of a specific, validated chemical neutralization protocol for this compound in the public domain, the recommended procedure is to manage it as hazardous waste. This approach aligns with the precautionary principle and ensures a high level of safety.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.

  • Avoid the formation of dust and aerosols.

  • In case of accidental contact, follow the first-aid measures outlined in the SDS: flush eyes with water for at least 15 minutes, wash skin thoroughly with soap and water, and move to fresh air in case of inhalation.

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in the regular trash.

  • All waste materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be collected as hazardous waste.

  • Use a designated, properly labeled, and leak-proof hazardous waste container. The container should be compatible with the chemical properties of the waste.

  • The label on the waste container should clearly state "Hazardous Waste" and identify the contents, including "this compound."

3. Storage of Hazardous Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure and away from incompatible materials.

4. Final Disposal:

  • The final disposal of the collected hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact your EHS office to schedule a pickup and for any specific institutional procedures.

  • If this compound is considered a controlled substance in your jurisdiction, additional regulations from the Drug Enforcement Administration (DEA) or equivalent local bodies will apply. This may involve specific record-keeping and witnessed destruction.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Place in Labeled, Leak-Proof Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Consult Institutional EHS Office E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Complete all required Disposal Documentation G->H

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling 3-Hydroxyphenazepam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity in the handling of potent research compounds like 3-Hydroxyphenazepam is paramount. This guide provides a comprehensive operational and disposal plan, emphasizing personal protective equipment (PPE) and safe handling practices to minimize exposure and ensure a secure laboratory environment. Since the toxicological properties of this compound have not been thoroughly investigated, it should be handled as a potent compound with the necessary precautions.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when working with this compound. Engineering controls should always be the primary line of defense to minimize exposure risk.

Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[1][2]

  • Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or an isolator.[2]

  • Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment Summary:

PPE ComponentSpecificationOperational Protocol
Gloves Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).Check for perforations before use. Change gloves immediately if contaminated or every 30-60 minutes. Remove the outer glove before leaving the immediate work area.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Must be worn at all times when handling the compound. A face shield is recommended when there is a splash hazard.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system.Fit-testing of the respirator is required to ensure a proper seal.
Lab Coat/Gown A disposable, back-closing, long-sleeved gown made of a low-permeability fabric.Cuffs should be tucked into the inner glove. Gowns should not be worn outside of the laboratory area.
Shoe Covers Disposable shoe covers.To be worn in designated areas and removed before exiting.

Experimental Protocol: Safe Handling and Disposal Workflow

The following diagram outlines the procedural workflow for the safe handling and disposal of this compound. This protocol is designed to be a step-by-step guide to minimize exposure and ensure proper containment and waste management.

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_prepare Prepare Solution handling_weigh->handling_prepare cleanup_decontaminate Decontaminate Surfaces handling_prepare->cleanup_decontaminate cleanup_doff Doff PPE cleanup_decontaminate->cleanup_doff disposal_waste Segregate and Label Waste cleanup_doff->disposal_waste disposal_pickup Arrange for Hazardous Waste Pickup disposal_waste->disposal_pickup

Caption: Safe handling and disposal workflow for this compound.

Detailed Procedural Steps:

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on all required PPE in the correct order: shoe covers, inner gloves, gown, respirator, eye protection, and outer gloves.

  • Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, plastic-backed paper. Gather all necessary equipment and reagents.

2. Handling:

  • Weighing: Weigh the solid compound in the fume hood. Use a dedicated enclosure for weighing potent compounds if available.

  • Solution Preparation: If preparing a solution, add the solvent to the solid carefully to avoid splashing. Keep the container closed as much as possible.

3. Post-Handling and Decontamination:

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

  • Doffing PPE: Remove PPE in a way that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. Inner gloves should be the last item removed.

4. Disposal Plan:

  • Waste Segregation and Labeling: All disposable materials that have come into contact with this compound, including gloves, gowns, and absorbent paper, should be considered hazardous waste. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Waste Pickup: Follow your institution's procedures for the disposal of potent pharmaceutical waste.[4] Do not dispose of this material down the drain. The waste should be collected by a certified hazardous waste management company for incineration.

By adhering to these stringent safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyphenazepam
Reactant of Route 2
3-Hydroxyphenazepam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.